molecular formula C15H24N4O6 B1239987 Valopicitabine CAS No. 640281-90-9

Valopicitabine

Numéro de catalogue: B1239987
Numéro CAS: 640281-90-9
Poids moléculaire: 356.37 g/mol
Clé InChI: TVRCRTJYMVTEFS-ICGCPXGVSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
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Description

Valopicitabine (also known as NM283) is an investigational antiviral prodrug that was developed as a potential treatment for Hepatitis C virus (HCV) . It acts as an orally bioavailable prodrug of the nucleoside analogue 2'-C-methylcytidine . Inside the body, this compound is converted to its active form, 2'-C-methylcytidine triphosphate, which functions as an RNA-dependent RNA polymerase (RdRp) inhibitor . This active metabolite directly inhibits the viral NS5B polymerase and is incorporated into the growing RNA strand, leading to premature chain termination and suppression of HCV replication . Although this compound progressed to Phase II clinical trials, its development was ultimately halted due to gastrointestinal side effects and a reassessment of its risk-benefit profile . Despite this, it holds significant historical and research value as one of the first nucleoside polymerase inhibitors to demonstrate proof-of-concept for this mechanism of action in HCV treatment . Research with this compound has been crucial in understanding resistance mechanisms; the S282T mutation in the NS5B polymerase confers resistance to its active metabolite, and replicons with this mutation show reduced fitness compared to the wild-type virus . Furthermore, in vitro studies have shown that ribavirin antagonizes the anti-HCV activity of 2'-C-methylcytidine, a finding with important implications for designing combination antiviral therapies . This product is intended for research purposes only, providing scientists with a tool to study HCV polymerase inhibition, antiviral resistance patterns, and the evolution of direct-acting antivirals. For Research Use Only (RUO). Not for human, veterinary, or household use.

Structure

3D Structure

Interactive Chemical Structure Model





Propriétés

IUPAC Name

[(2R,3R,4R,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-4-hydroxy-2-(hydroxymethyl)-4-methyloxolan-3-yl] (2S)-2-amino-3-methylbutanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H24N4O6/c1-7(2)10(17)12(21)25-11-8(6-20)24-13(15(11,3)23)19-5-4-9(16)18-14(19)22/h4-5,7-8,10-11,13,20,23H,6,17H2,1-3H3,(H2,16,18,22)/t8-,10+,11-,13-,15-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TVRCRTJYMVTEFS-ICGCPXGVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(=O)OC1C(OC(C1(C)O)N2C=CC(=NC2=O)N)CO)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)[C@@H](C(=O)O[C@@H]1[C@H](O[C@H]([C@]1(C)O)N2C=CC(=NC2=O)N)CO)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H24N4O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70214011
Record name Valopicitabine
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Molecular Weight

356.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

640281-90-9
Record name Valopicitabine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=640281-90-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name Valopicitabine [INN]
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Record name Valopicitabine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB13920
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Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Valopicitabine
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Record name VALOPICITABINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/I2T0B5G94M
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

Valopicitabine: A Technical Chronicle of its Discovery and Development

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Valopicitabine (formerly known as NM283) is a prodrug of the nucleoside analog 2'-C-methylcytidine, investigated for its potential as an antiviral agent against the Hepatitis C virus (HCV). This technical guide provides a comprehensive overview of the discovery, preclinical development, and clinical evaluation of this compound. It is designed to offer researchers, scientists, and drug development professionals a detailed understanding of the scientific journey of this compound, from its mechanism of action to its eventual discontinuation. All quantitative data are presented in structured tables, and key experimental methodologies are detailed. Visual diagrams generated using the DOT language are provided to illustrate critical pathways and workflows.

Discovery and Rationale

The discovery of this compound was driven by the need for potent, orally bioavailable direct-acting antivirals to treat chronic HCV infection. The parent nucleoside, 2'-C-methylcytidine, demonstrated promising inhibitory activity against the HCV NS5B RNA-dependent RNA polymerase, a critical enzyme for viral replication. However, 2'-C-methylcytidine itself exhibited low oral bioavailability. To overcome this limitation, this compound was synthesized as a 3'-O-valinyl ester prodrug of 2'-C-methylcytidine, designed to enhance its absorption and systemic exposure following oral administration.[1][2]

Mechanism of Action

This compound is an inactive prodrug that, upon oral administration, is rapidly absorbed and metabolized to its active parent nucleoside, 2'-C-methylcytidine.[1][2][3] Inside the hepatocyte, 2'-C-methylcytidine undergoes a three-step phosphorylation cascade, catalyzed by host cell kinases, to form the active triphosphate metabolite, 2'-C-methylcytidine triphosphate. This active metabolite acts as a competitive inhibitor of the HCV NS5B RNA-dependent RNA polymerase. Its incorporation into the nascent viral RNA chain leads to chain termination, thereby halting viral replication.[3][4]

Bioactivation Pathway

The intracellular conversion of this compound to its active triphosphate form is a critical step for its antiviral activity. The valine ester moiety is cleaved to release 2'-C-methylcytidine. This nucleoside is then sequentially phosphorylated by host kinases. The initial phosphorylation to the monophosphate is catalyzed by deoxycytidine kinase (dCK) and uridine-cytidine kinase 1 (UCK-1). Subsequent phosphorylations to the diphosphate and the active triphosphate are carried out by other cellular kinases, with the final step to the triphosphate being catalyzed by nucleoside diphosphate kinase (NDPK).[5]

This compound Bioactivation Pathway This compound This compound (NM283) 2'-C-methylcytidine 2'-C-methylcytidine This compound->2'-C-methylcytidine Esterase 2'-C-methylcytidine-MP 2'-C-methylcytidine Monophosphate 2'-C-methylcytidine->2'-C-methylcytidine-MP dCK / UCK-1 2'-C-methylcytidine-DP 2'-C-methylcytidine Diphosphate 2'-C-methylcytidine-MP->2'-C-methylcytidine-DP Cellular Kinases 2'-C-methylcytidine-TP 2'-C-methylcytidine Triphosphate (Active) 2'-C-methylcytidine-DP->2'-C-methylcytidine-TP NDPK HCV_Replication HCV RNA Replication 2'-C-methylcytidine-TP->HCV_Replication Inhibition of NS5B Polymerase

Figure 1: Bioactivation pathway of this compound.

Preclinical Development

In Vitro Antiviral Activity

This compound, through its active metabolite, demonstrated potent and selective inhibition of HCV replication in vitro. The antiviral activity was assessed using the HCV replicon system, a cell-based assay that mimics viral RNA replication.

Parameter HCV Genotype Cell Line Value Reference
EC50 1bHuh-71.5 µM[3]
EC50 1bHuh-77.45 µM[3]
CC50 -Huh-7>100 µM[3]
Ki (2'-C-methylcytidine-TP) Wild-Type-1.6 µM[5]

Note on EC50 Discrepancy: The differing EC50 values from the same source may reflect variations in experimental conditions or assay endpoints (e.g., duration of treatment).[3]

Preclinical Pharmacokinetics

Pharmacokinetic studies in animal models were conducted to evaluate the absorption, distribution, metabolism, and excretion (ADME) of this compound and to assess its bioavailability as a prodrug.

Species Dose (Oral) Cmax (µg/mL) AUC (µg·h/mL) t1/2 (h) tmax (h) Oral Bioavailability (%) Reference
Sprague-Dawley Rat 100 mg/kg3.6248.950.641-[3]
Monkey Not Specified----84[6]

Clinical Development

This compound progressed into clinical trials to evaluate its safety, tolerability, pharmacokinetics, and antiviral efficacy in humans.

Phase I Clinical Trials

Phase I studies in healthy volunteers established the initial safety and pharmacokinetic profile of this compound in humans. These studies confirmed that the prodrug was well-tolerated at initial doses and provided an oral bioavailability of approximately 68%.[6]

Phase II Clinical Trials

Phase II trials were designed to assess the antiviral activity of this compound, alone and in combination with pegylated interferon, in patients with chronic HCV infection.

Key Phase II Clinical Trials:

  • NCT00120835: A study in treatment-naive patients with chronic hepatitis C.[7]

  • NCT00120861: A randomized, Phase IIb clinical trial evaluating the safety and antiviral activity of this compound in combination with pegylated interferon alfa in treatment-naive patients with chronic hepatitis C.

  • NCT00395421: A study to evaluate the potential pharmacokinetic and pharmacodynamic interactions between this compound and ribavirin when administered in combination with pegylated interferon alfa-2a in treatment-naive patients.[8][9]

Summary of Phase IIa/IIb Clinical Trial Results (Treatment-Naive Patients):

Treatment Arm Duration Mean HCV RNA Reduction (log10 IU/mL) Key Findings Reference
This compound + Peg-IFN4 weeks (800 mg dose)≥ 4Rapid and marked reduction in viral levels.
This compound + Peg-IFN24 weeks (200 mg dose)-68% of patients had HCV RNA < 20 IU/mL.
Discontinuation of Development

Despite promising initial antiviral activity, the development of this compound was ultimately halted during Phase IIb trials due to dose-related gastrointestinal side effects. These adverse events were deemed to be a significant limiting factor for its long-term use in combination therapy.

Experimental Protocols

HCV Replicon Assay (Illustrative Protocol)

The in vitro antiviral activity of this compound was primarily determined using HCV replicon assays. Below is a generalized workflow for such an assay.

HCV Replicon Assay Workflow cluster_0 Cell Culture and Treatment cluster_1 Quantification of HCV Replication cluster_2 Cytotoxicity Assessment Seed_Cells Seed Huh-7 cells harboring HCV replicon Add_Compound Add serial dilutions of this compound Seed_Cells->Add_Compound Incubate Incubate for 48-72 hours Add_Compound->Incubate Lyse_Cells Lyse cells Incubate->Lyse_Cells Add_Cytotoxicity_Reagent Add cytotoxicity reagent (e.g., MTS) Incubate->Add_Cytotoxicity_Reagent Measure_Reporter Measure reporter activity (e.g., Luciferase) Lyse_Cells->Measure_Reporter Measure_RNA Quantify HCV RNA (RT-qPCR) Lyse_Cells->Measure_RNA Calculate_EC50 Calculate EC50 Measure_Reporter->Calculate_EC50 Data Analysis Measure_RNA->Calculate_EC50 Measure_Viability Measure cell viability (absorbance/fluorescence) Add_Cytotoxicity_Reagent->Measure_Viability Calculate_CC50 Calculate CC50 Measure_Viability->Calculate_CC50 Data Analysis

Figure 2: Generalized workflow for an HCV replicon assay.

Methodology:

  • Cell Culture: Huh-7 cells harboring a subgenomic HCV replicon containing a reporter gene (e.g., luciferase) are seeded in multi-well plates.

  • Compound Treatment: Cells are treated with a serial dilution of the test compound (this compound).

  • Incubation: Plates are incubated for a defined period (e.g., 48-72 hours) to allow for HCV replication and the effect of the compound to manifest.

  • Quantification of HCV Replication:

    • Reporter Gene Assay: Cells are lysed, and the activity of the reporter enzyme (e.g., luciferase) is measured, which is proportional to the level of HCV replication.

    • RT-qPCR: Total RNA is extracted, and the levels of HCV RNA are quantified using reverse transcription-quantitative polymerase chain reaction.

  • Cytotoxicity Assay: In parallel, the viability of the cells is assessed using a colorimetric or fluorometric assay (e.g., MTS or CellTiter-Glo) to determine the cytotoxic concentration of the compound.

  • Data Analysis: The half-maximal effective concentration (EC50) and the half-maximal cytotoxic concentration (CC50) are calculated from the dose-response curves.

NS5B Polymerase Inhibition Assay (Illustrative Protocol)

The direct inhibitory effect of the active triphosphate metabolite on the HCV NS5B polymerase is evaluated using an enzymatic assay.

Methodology:

  • Reaction Mixture Preparation: A reaction mixture is prepared containing a purified, recombinant HCV NS5B polymerase, a suitable RNA template and primer, ribonucleoside triphosphates (rNTPs, including a radiolabeled or fluorescently labeled rNTP), and the active triphosphate of the test compound (2'-C-methylcytidine triphosphate).

  • Reaction Initiation and Incubation: The reaction is initiated by the addition of the enzyme or rNTPs and incubated at an optimal temperature (e.g., 30°C) for a specific duration.

  • Reaction Termination: The reaction is stopped by the addition of a quenching solution (e.g., EDTA).

  • Product Detection: The newly synthesized RNA product is captured (e.g., on a filter membrane) and the amount of incorporated labeled rNTP is quantified using a scintillation counter or fluorescence reader.

  • Data Analysis: The half-maximal inhibitory concentration (IC50) is determined from the dose-response curve of the inhibitor. The inhibition constant (Ki) can be determined through steady-state kinetic analysis.[5]

Conclusion

This compound represented a significant effort in the development of oral, direct-acting antiviral agents for the treatment of HCV. As a prodrug of 2'-C-methylcytidine, it effectively targeted the HCV NS5B polymerase and demonstrated potent antiviral activity in preclinical and early clinical studies. However, its development was ultimately halted due to dose-limiting gastrointestinal toxicity. The story of this compound's development provides valuable insights into the challenges of drug design, particularly the importance of balancing efficacy with a favorable safety and tolerability profile. The data and methodologies presented in this guide serve as a detailed technical resource for researchers in the field of antiviral drug discovery and development.

References

Valopicitabine: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this document provides an in-depth technical guide to the chemical structure, properties, and experimental protocols related to valopicitabine (NM-283).

This compound is a prodrug of 2'-C-methylcytidine, a nucleoside analog that was developed as a potential antiviral agent against the Hepatitis C virus (HCV). As a prodrug, this compound is designed to be converted into its active form within the body. The active metabolite, 2'-C-methylcytidine triphosphate, acts as a potent inhibitor of the HCV NS5B RNA-dependent RNA polymerase, an enzyme crucial for viral replication.[1][2]

Chemical Structure and Identifiers

This compound is chemically designated as the 3'-O-L-valinyl ester of 2'-C-methylcytidine.[3][4] Its structure is characterized by a cytidine nucleoside modified with a methyl group at the 2' position of the ribose sugar and an L-valine ester at the 3' position. This ester linkage is designed to enhance the oral bioavailability of the parent compound, 2'-C-methylcytidine.[3]

IdentifierValue
IUPAC Name [(2R,3R,4R,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-4-hydroxy-2-(hydroxymethyl)-4-methyloxolan-3-yl] (2S)-2-amino-3-methylbutanoate[2]
CAS Number 640281-90-9[2]
PubChem CID 6918726[2]
Molecular Formula C15H24N4O6[2]
Molecular Weight 356.37 g/mol [2]
SMILES CC(C)--INVALID-LINK--O)N2C=CC(=NC2=O)N)CO">C@@HN[2]

Physicochemical Properties

The physicochemical properties of this compound and its dihydrochloride salt are crucial for its formulation and delivery. The dihydrochloride salt form is noted to have enhanced water solubility.[5]

PropertyValueSource
Melting Point Data not available
Boiling Point Data not available
pKa (predicted) Strongest Acidic: 12.59, Strongest Basic: 7.48
Solubility Data not available in mg/mL. The dihydrochloride salt is reported to have enhanced water solubility.[5]MedChemExpress

Pharmacological Properties

This compound's pharmacological activity is centered on its role as a prodrug that delivers the active antiviral agent, 2'-C-methylcytidine triphosphate, to inhibit HCV replication.

PropertyDescription
Mechanism of Action This compound is intracellularly converted to 2'-C-methylcytidine monophosphate, then diphosphate, and finally to the active triphosphate form. This active metabolite acts as a competitive inhibitor of the HCV NS5B RNA-dependent RNA polymerase. Its incorporation into the growing viral RNA chain leads to chain termination, thus halting viral replication.[1][2]
Pharmacokinetics As a prodrug, this compound was designed to have improved oral bioavailability compared to its parent compound, 2'-C-methylcytidine.[3] Pharmacokinetic studies in rats have been conducted, but detailed human pharmacokinetic data is limited due to the discontinuation of its clinical development.[5]
Clinical Development This compound reached Phase IIb clinical trials for the treatment of chronic Hepatitis C. However, its development was halted due to gastrointestinal side effects.[1][2]

Experimental Protocols

Synthesis of this compound

The chemical synthesis of this compound has been described by Pierra et al. in the Journal of Medicinal Chemistry (2006, 49, 22, 6614–6620). The following is a summary of the key steps. For a detailed, step-by-step protocol, please refer to the original publication.

G A Starting Material: 2'-C-methylcytidine B Protection of 5'-OH and 4-NH2 groups A->B Protection C Esterification at 3'-OH with Boc-L-valine B->C Coupling D Deprotection C->D Acidic Cleavage E Formation of Dihydrochloride Salt D->E Salt Formation F Final Product: This compound Dihydrochloride E->F

Figure 1. Synthetic workflow for this compound.

Methodology: The synthesis involves the protection of the 5'-hydroxyl and 4-amino groups of 2'-C-methylcytidine, followed by the esterification of the 3'-hydroxyl group with N-Boc-L-valine. Subsequent deprotection of the protecting groups and formation of the dihydrochloride salt yields this compound dihydrochloride.[3][4]

In Vitro Anti-HCV Activity Assessment: HCV Replicon Assay

The anti-HCV activity of this compound can be determined using a cell-based HCV replicon assay. This assay measures the ability of a compound to inhibit HCV RNA replication in a human hepatoma cell line (e.g., Huh-7) that contains a subgenomic HCV replicon expressing a reporter gene, such as luciferase.[6][7][8]

G A Seed Huh-7 cells with HCV replicon B Treat cells with serial dilutions of this compound A->B C Incubate for 48-72 hours B->C D Lyse cells and measure luciferase activity C->D E Determine EC50 value D->E

Figure 2. Workflow for HCV replicon assay.

Methodology:

  • Cell Culture: Huh-7 cells harboring an HCV subgenomic replicon expressing Renilla luciferase are seeded in 96-well plates.

  • Compound Treatment: The cells are treated with various concentrations of this compound.

  • Incubation: The plates are incubated for 48-72 hours to allow for HCV replication and the effect of the compound to take place.

  • Luciferase Assay: After incubation, the cells are lysed, and the luciferase substrate is added. The resulting luminescence, which is proportional to the level of HCV RNA replication, is measured using a luminometer.

  • Data Analysis: The half-maximal effective concentration (EC50) is calculated by plotting the percentage of inhibition of luciferase activity against the log of the compound concentration.[6][7][8]

Quantification in Biological Matrices: HPLC-MS/MS Method

A sensitive and specific high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) method can be developed for the quantification of this compound in human plasma. The following provides a general framework for such a method.

G A Plasma Sample Collection B Protein Precipitation (e.g., with acetonitrile) A->B C Supernatant Evaporation and Reconstitution B->C D HPLC Separation (C18 column) C->D E MS/MS Detection (MRM mode) D->E F Quantification E->F

Figure 3. Workflow for HPLC-MS/MS quantification.

Methodology:

  • Sample Preparation: Proteins in plasma samples are precipitated using a solvent like acetonitrile. The supernatant is then separated, evaporated, and the residue is reconstituted in a suitable solvent.

  • Chromatographic Separation: The extracted sample is injected into an HPLC system equipped with a C18 reverse-phase column. A gradient elution with a mobile phase consisting of an aqueous component (e.g., water with 0.1% formic acid) and an organic component (e.g., acetonitrile with 0.1% formic acid) is used to separate this compound from other plasma components.

  • Mass Spectrometric Detection: The eluent from the HPLC is introduced into a tandem mass spectrometer. This compound is detected using multiple reaction monitoring (MRM) in positive ion mode, monitoring for a specific precursor-to-product ion transition.

  • Quantification: The concentration of this compound in the plasma samples is determined by comparing the peak area of the analyte to that of an internal standard, using a calibration curve prepared in blank plasma.[9]

Signaling Pathway

The primary mechanism of action of this compound is the direct inhibition of the HCV NS5B polymerase. Its conversion to the active triphosphate form is a critical step in this pathway.

G cluster_cell Hepatocyte Val This compound (Prodrug) NM107 2'-C-methylcytidine (NM107) Val->NM107 Esterases NM107_MP 2'-C-methylcytidine Monophosphate NM107->NM107_MP Kinases NM107_DP 2'-C-methylcytidine Diphosphate NM107_MP->NM107_DP Kinases NM107_TP 2'-C-methylcytidine Triphosphate (Active) NM107_DP->NM107_TP Kinases Inhibition Inhibition NM107_TP->Inhibition NS5B HCV NS5B Polymerase Replication HCV RNA Replication NS5B->Replication Inhibition->NS5B

Figure 4. Intracellular activation and mechanism of action.

Pathway Description: this compound enters the hepatocyte and is hydrolyzed by cellular esterases to release 2'-C-methylcytidine (NM107). Subsequently, cellular kinases phosphorylate 2'-C-methylcytidine sequentially to its monophosphate, diphosphate, and finally to the active triphosphate form. This active metabolite then directly inhibits the HCV NS5B RNA-dependent RNA polymerase, thereby blocking viral RNA synthesis.[1][2]

References

Valopicitabine's Journey: A Technical Guide to its Conversion into the Antiviral Agent 2'-C-methylcytidine

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This technical guide provides an in-depth analysis of the metabolic conversion of valopicitabine into its active antiviral form, 2'-C-methylcytidine, and its subsequent phosphorylation to the active triphosphate metabolite. Designed for researchers, scientists, and drug development professionals, this document details the enzymatic processes, presents key quantitative data, outlines experimental methodologies, and visualizes the involved pathways.

Introduction

This compound (formerly NM283) is a testament to the power of prodrug strategy in overcoming pharmacokinetic challenges. The parent compound, 2'-C-methylcytidine, demonstrated potent antiviral activity, particularly against the Hepatitis C virus (HCV), by inhibiting the viral RNA-dependent RNA polymerase. However, its clinical utility was hampered by poor oral bioavailability. To address this, this compound, the 3'-O-L-valinyl ester of 2'-C-methylcytidine, was synthesized. This modification significantly enhances oral absorption, allowing for effective delivery of the active nucleoside analog to the target cells. Upon absorption, this compound undergoes a critical two-stage conversion process: an initial hydrolysis to release 2'-C-methylcytidine, followed by a three-step phosphorylation to yield the pharmacologically active 2'-C-methylcytidine triphosphate.

The Conversion Pathway: From Prodrug to Active Inhibitor

The transformation of this compound into its active form is a cascade of enzymatic reactions. This process ensures that the potent antiviral agent is delivered efficiently to its site of action.

Stage 1: Ester Hydrolysis

The first crucial step in the activation of this compound is the cleavage of the L-valine ester bond at the 3'-hydroxyl group of the ribose sugar. This hydrolysis is catalyzed by non-specific esterases that are abundant in the liver and other tissues. This reaction releases the parent nucleoside, 2'-C-methylcytidine, and the amino acid L-valine.

Stage 2: Intracellular Phosphorylation

Once inside the cell, 2'-C-methylcytidine must be converted into its triphosphate form to exert its antiviral effect. This is a three-step phosphorylation process mediated by cellular kinases:

  • Monophosphorylation: 2'-C-methylcytidine is first phosphorylated to 2'-C-methylcytidine-5'-monophosphate.

  • Diphosphorylation: The monophosphate is then further phosphorylated to 2'-C-methylcytidine-5'-diphosphate. This step is likely catalyzed by cytidylate kinase (CMPK).

  • Triphosphorylation: Finally, the diphosphate is converted to the active 2'-C-methylcytidine-5'-triphosphate. Nucleoside diphosphate kinases (NDPKs) are responsible for this terminal phosphorylation step.

The resulting 2'-C-methylcytidine triphosphate acts as a competitive inhibitor of the viral RNA-dependent RNA polymerase, leading to the termination of viral RNA synthesis.

This compound Conversion Pathway cluster_extracellular Extracellular Space / Plasma cluster_intracellular Intracellular Space cluster_target Viral Replication Complex This compound This compound (3'-O-L-valinyl-2'-C-methylcytidine) CMetC 2'-C-methylcytidine This compound->CMetC Esterase Hydrolysis CMetC_MP 2'-C-methylcytidine Monophosphate CMetC->CMetC_MP Phosphorylation CMetC_DP 2'-C-methylcytidine Diphosphate CMetC_MP->CMetC_DP Phosphorylation (CMPK) CMetC_TP 2'-C-methylcytidine Triphosphate (Active) CMetC_DP->CMetC_TP Phosphorylation (NDPK) Viral_Polymerase Viral RNA-dependent RNA Polymerase CMetC_TP->Viral_Polymerase Competitive Inhibition RNA_Synthesis_Inhibition Inhibition of Viral RNA Synthesis Viral_Polymerase->RNA_Synthesis_Inhibition

Metabolic activation and mechanism of action of this compound.

Quantitative Data

The following tables summarize key quantitative parameters related to the pharmacokinetics and antiviral activity of this compound and 2'-C-methylcytidine.

Table 1: Pharmacokinetic Parameters of this compound and 2'-C-methylcytidine in Rats
CompoundDose (mg/kg, oral)Cmax (ng/mL)Tmax (h)AUC (ng·h/mL)Bioavailability (%)
This compound 101,1000.51,800Not Reported
2'-C-methylcytidine 101200.52305

Data compiled from preclinical studies.

Table 2: Antiviral Activity of 2'-C-methylcytidine
VirusAssayCell LineEC50 (µM)
Hepatitis C Virus (HCV) RepliconHuh-70.3 - 0.9
Dengue Virus (DENV) RepliconBHK-2111.2
Foot-and-Mouth Disease Virus (FMDV) CPEBHK-216.4

EC50 (50% effective concentration) values indicate the concentration of the compound required to inhibit viral replication by 50%.

Experimental Protocols

This section provides a detailed methodology for an in vitro experiment to assess the conversion of this compound to 2'-C-methylcytidine using liver microsomes.

In Vitro Metabolism of this compound in Human Liver Microsomes

Objective: To determine the rate of hydrolysis of this compound to 2'-C-methylcytidine in the presence of human liver microsomes.

Materials:

  • This compound

  • 2'-C-methylcytidine (as a standard)

  • Human Liver Microsomes (pooled)

  • NADPH regenerating system (e.g., G6P, G6PD, NADP+)

  • 0.1 M Phosphate Buffer (pH 7.4)

  • Acetonitrile (for quenching the reaction)

  • Internal Standard (for analytical quantification)

  • LC-MS/MS system

Procedure:

  • Preparation of Incubation Mixture:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

    • In a microcentrifuge tube, prepare the incubation mixture containing phosphate buffer, human liver microsomes (final concentration, e.g., 0.5 mg/mL), and the NADPH regenerating system.

  • Incubation:

    • Pre-incubate the mixture at 37°C for 5 minutes.

    • Initiate the reaction by adding the this compound stock solution to achieve the desired final concentration (e.g., 1 µM).

  • Time Course Sampling:

    • At various time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the incubation mixture.

  • Reaction Quenching:

    • Immediately quench the reaction by adding the aliquot to a tube containing ice-cold acetonitrile and the internal standard.

  • Sample Processing:

    • Vortex the quenched samples and centrifuge to pellet the precipitated protein.

    • Transfer the supernatant to a new tube for analysis.

  • LC-MS/MS Analysis:

    • Analyze the samples using a validated LC-MS/MS method to quantify the concentrations of this compound and the formed 2'-C-methylcytidine.

  • Data Analysis:

    • Plot the concentration of this compound and 2'-C-methylcytidine against time.

    • Calculate the rate of disappearance of this compound and the rate of formation of 2'-C-methylcytidine.

Experimental Workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis Prep_Solutions Prepare Stock Solutions (this compound, Buffers) Prep_Microsomes Prepare Microsome Mixture with NADPH System Prep_Solutions->Prep_Microsomes Pre_Incubate Pre-incubate at 37°C Prep_Microsomes->Pre_Incubate Start_Reaction Initiate Reaction with this compound Pre_Incubate->Start_Reaction Time_Sampling Collect Samples at Time Points Start_Reaction->Time_Sampling Quench Quench Reaction (Acetonitrile) Time_Sampling->Quench Process Centrifuge and Collect Supernatant Quench->Process LCMS LC-MS/MS Analysis Process->LCMS Data_Analysis Calculate Reaction Rates LCMS->Data_Analysis

Workflow for in vitro metabolism of this compound.

Conclusion

The development of this compound as a prodrug of 2'-C-methylcytidine exemplifies a successful strategy to enhance the therapeutic potential of a potent antiviral agent by overcoming its pharmacokinetic limitations. Understanding the intricate details of its conversion from the inactive prodrug to the active triphosphate inhibitor is paramount for the rational design of future nucleoside analog therapeutics. The data and protocols presented in this guide offer a comprehensive resource for researchers in the field of antiviral drug development. While the clinical development of this compound was discontinued due to gastrointestinal side effects, the knowledge gained from its study remains valuable for the broader scientific community.

Valopicitabine's Inhibition of Hepatitis C Virus NS5B Polymerase: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth examination of the biochemical and kinetic properties of valopicitabine as an inhibitor of the Hepatitis C Virus (HCV) NS5B RNA-dependent RNA polymerase. This compound (formerly NM-283) is a prodrug that played a significant role in the development of direct-acting antivirals against HCV. Understanding its mechanism and the experimental methods used to characterize it offers valuable insights into the broader field of nucleoside analog inhibitors.

Introduction to this compound and the NS5B Target

Hepatitis C virus infection is a leading cause of chronic liver disease. The virus's replication is critically dependent on the NS5B protein, an RNA-dependent RNA polymerase (RdRp) responsible for synthesizing new viral RNA genomes.[1] Due to its essential role and the absence of a human homolog, NS5B has been a primary target for antiviral drug development.[2]

This compound is an orally bioavailable 3'-O-valine ester prodrug of the nucleoside analog 2'-C-methylcytidine.[3] As a prodrug, it is designed to improve the pharmacokinetic properties of its parent compound, which has low oral bioavailability.[3] Inside the host cell, this compound is metabolized into its active triphosphate form, which then targets the NS5B polymerase.[2][4]

Mechanism of Action: Non-Obligate Chain Termination

The inhibitory action of this compound is a multi-step process that begins after oral administration and absorption.

  • Prodrug Conversion: In the body, esterases cleave the valine ester group from this compound, releasing the parent nucleoside, 2'-C-methylcytidine.[3]

  • Intracellular Phosphorylation: Cellular kinases sequentially phosphorylate 2'-C-methylcytidine to its monophosphate, diphosphate, and finally to its active 5'-triphosphate form, 2'-C-methylcytidine triphosphate (2'-C-Me-CTP).[5][6]

  • Competitive Inhibition: 2'-C-Me-CTP mimics the natural substrate, cytidine triphosphate, and competes for the active site of the HCV NS5B polymerase.[1]

  • Incorporation and Chain Termination: The NS5B polymerase incorporates the 2'-C-methylcytidine monophosphate into the growing viral RNA strand. Although it possesses the necessary 3'-hydroxyl group for the next nucleotide to be added, the presence of the methyl group at the 2'-C position creates steric hindrance. This clash prevents the correct positioning of the incoming nucleoside triphosphate, thereby halting further elongation of the RNA chain. This mechanism is known as non-obligate chain termination.[7]

G cluster_0 Cellular Environment cluster_1 HCV RNA Replication This compound This compound (Oral Prodrug) Two_C_Me_Cytidine 2'-C-methylcytidine This compound->Two_C_Me_Cytidine Esterase Cleavage Two_C_Me_CTP 2'-C-methylcytidine Triphosphate (Active Form) Two_C_Me_Cytidine->Two_C_Me_CTP Cellular Kinases (Phosphorylation) NS5B NS5B Polymerase Two_C_Me_CTP->NS5B Competitive Binding Growing_RNA Growing RNA Strand NS5B->Growing_RNA Incorporation Template Viral RNA Template Template->NS5B Terminated_RNA Terminated RNA Strand Growing_RNA->Terminated_RNA Chain Termination (Steric Hindrance) G cluster_workflow Experimental Workflow start Prepare Reaction Mix (Buffer, NS5B, RNA Template, 3 NTPs) add_inhibitor Add Test Compound (e.g., 2'-C-Me-CTP) at various concentrations start->add_inhibitor initiate Initiate Reaction (Add Radiolabeled NTP) add_inhibitor->initiate incubate Incubate at 30°C initiate->incubate quench Stop Reaction (Add EDTA) incubate->quench separate Separate Product from Substrate (Filter Binding Assay) quench->separate quantify Quantify Incorporated Radioactivity (Scintillation Counting) separate->quantify analyze Data Analysis (Calculate IC50 / Ki) quantify->analyze

References

Intracellular Phosphorylation of Valopicitabine: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Valopicitabine (formerly NM283) is a prodrug of the nucleoside analog 2'-C-methylcytidine (NM107), developed as a potent inhibitor of the hepatitis C virus (HCV) NS5B RNA-dependent RNA polymerase. Its antiviral activity is contingent upon its intracellular conversion to the active 5'-triphosphate form. This technical guide provides an in-depth overview of the intracellular phosphorylation of this compound, detailing the metabolic pathway, the enzymes involved, and relevant quantitative data. Furthermore, it supplies comprehensive experimental protocols for the assessment of its intracellular metabolism and antiviral activity, and visual diagrams to illustrate key processes.

Introduction

This compound was designed to improve the oral bioavailability of its parent nucleoside, 2'-C-methylcytidine.[1][2] Upon administration, this compound is efficiently hydrolyzed to 2'-C-methylcytidine, which then undergoes a three-step intracellular phosphorylation cascade to yield the pharmacologically active 2'-C-methylcytidine triphosphate.[3][4] This triphosphate analog acts as a competitive inhibitor of the HCV NS5B polymerase, leading to chain termination of the nascent viral RNA and subsequent inhibition of viral replication.[1] Understanding the intricacies of this intracellular activation is paramount for the optimization of nucleoside analog-based antiviral therapies.

The Intracellular Phosphorylation Pathway

The metabolic activation of 2'-C-methylcytidine to its triphosphate form is a sequential process catalyzed by host cell kinases. This pathway is crucial as the negatively charged phosphate groups prevent the efflux of the active metabolite from the cell, thereby allowing it to accumulate and exert its inhibitory effect on the viral polymerase.

The three key steps are:

  • Monophosphorylation: 2'-C-methylcytidine is first phosphorylated to 2'-C-methylcytidine monophosphate. For structurally similar nucleoside analogs like PSI-6130, this initial and often rate-limiting step is catalyzed by deoxycytidine kinase (dCK) .[5]

  • Diphosphorylation: The monophosphate is subsequently converted to 2'-C-methylcytidine diphosphate by UMP-CMP kinase (UMP/CMPK) .[6][7]

  • Triphosphorylation: The final phosphorylation step to the active 2'-C-methylcytidine triphosphate is carried out by nucleoside diphosphate kinase (NDPK) .[7][8]

dot

Valopicitabine_Phosphorylation_Pathway This compound This compound (NM283) NM107 2'-C-methylcytidine (NM107) This compound->NM107 Hydrolysis NM107_MP 2'-C-methylcytidine Monophosphate NM107->NM107_MP Deoxycytidine Kinase (dCK) NM107_DP 2'-C-methylcytidine Diphosphate NM107_MP->NM107_DP UMP-CMP Kinase (UMP/CMPK) NM107_TP 2'-C-methylcytidine Triphosphate (Active) NM107_DP->NM107_TP Nucleoside Diphosphate Kinase (NDPK) Inhibition Inhibition of HCV NS5B Polymerase NM107_TP->Inhibition

Caption: Intracellular phosphorylation pathway of this compound.

Quantitative Data

While specific kinetic data for the phosphorylation of 2'-C-methylcytidine are not extensively published, data from a closely related nucleoside analog, PSI-6130, provides valuable insights into the efficiency of the initial phosphorylation step by deoxycytidine kinase.

Table 1: Kinetic Parameters for the Phosphorylation of PSI-6130 by Human Deoxycytidine Kinase (dCK) [5]

SubstrateKm (μM)kcat (s-1)
PSI-6130810.007

Experimental Protocols

In Vitro Antiviral Activity Assessment using HCV Replicon Assay

This protocol outlines a general procedure for determining the anti-HCV activity of a compound using a stable HCV replicon cell line, such as Huh-7, which contains a subgenomic HCV RNA that replicates autonomously.[9][10][11]

Materials:

  • Huh-7 cell line harboring an HCV replicon (e.g., genotype 1b with a luciferase reporter).

  • Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), non-essential amino acids, and G418 for selection.

  • Test compound (this compound) and control compounds (e.g., another known HCV inhibitor).

  • 96-well or 384-well cell culture plates.

  • Luciferase assay reagent.

  • Luminometer.

Procedure:

  • Cell Seeding: Seed the HCV replicon-containing Huh-7 cells into 96-well plates at a density of approximately 5,000 cells per well in 100 µL of culture medium without G418.[10]

  • Compound Preparation: Prepare serial dilutions of the test and control compounds in DMSO. Further dilute these in culture medium to achieve the final desired concentrations with a final DMSO concentration of ≤0.5%.[10]

  • Treatment: Add the diluted compounds to the seeded cells. Include a vehicle control (medium with the same final DMSO concentration) and a positive control.

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a 5% CO2 incubator.[11]

  • Endpoint Measurement:

    • For luciferase reporter replicons, lyse the cells and measure the luciferase activity according to the manufacturer's instructions.

    • Alternatively, HCV RNA levels can be quantified using RT-qPCR.

  • Data Analysis: Calculate the 50% effective concentration (EC50) by plotting the percentage of inhibition against the compound concentration and fitting the data to a dose-response curve.

dot

HCV_Replicon_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Seed_Cells Seed HCV Replicon Cells (e.g., Huh-7) Treat_Cells Add Compounds to Cells Seed_Cells->Treat_Cells Prepare_Compounds Prepare Serial Dilutions of Compounds Prepare_Compounds->Treat_Cells Incubate Incubate for 48-72 hours Treat_Cells->Incubate Measure_Replication Measure HCV Replication (e.g., Luciferase Assay) Incubate->Measure_Replication Calculate_EC50 Calculate EC50 Values Measure_Replication->Calculate_EC50

Caption: Workflow for HCV replicon antiviral assay.

Quantification of Intracellular 2'-C-methylcytidine Triphosphate by HPLC-MS/MS

This protocol is adapted from a method for quantifying 2'-C-methylcytidine triphosphate in liver tissue and can be applied to cell culture samples.[12]

Materials:

  • HCV replicon-containing cells (e.g., Huh-7).

  • This compound.

  • Methanol.

  • Trichloroacetic acid (TCA).

  • Internal standard (e.g., a stable isotope-labeled analog).

  • Solid-phase extraction (SPE) cartridges (weak anion exchange).

  • HPLC system coupled with a tandem mass spectrometer (MS/MS).

  • HILIC aminopropyl column (e.g., 100 mm x 2.0 mm, 3 µm).

  • Mobile phase A: Acetonitrile.

  • Mobile phase B: Acetonitrile/water (5:95 v/v) with 20 mM ammonium acetate, pH 9.45.

Procedure:

  • Cell Culture and Treatment: Culture Huh-7 cells to a desired confluency in appropriate culture vessels and treat with this compound for a specified time.

  • Cell Harvesting and Lysis:

    • Wash the cells with ice-cold PBS.

    • Lyse the cells by adding a cold methanol/water solution.

    • Scrape the cells and collect the lysate.

  • Metabolite Extraction:

    • Add an internal standard to the cell lysate.

    • Precipitate proteins by adding an equal volume of cold TCA.

    • Centrifuge to pellet the precipitated protein.

    • Neutralize the supernatant containing the metabolites.

  • Solid-Phase Extraction (SPE):

    • Condition a weak anion exchange SPE cartridge.

    • Load the neutralized supernatant.

    • Wash the cartridge to remove unbound components.

    • Elute the phosphorylated metabolites.

    • Evaporate the eluate to dryness and reconstitute in a suitable injection solvent.

  • HPLC-MS/MS Analysis:

    • Inject the reconstituted sample onto the HILIC aminopropyl column.

    • Perform a gradient elution with mobile phases A and B.

    • Detect the triphosphate metabolite using the mass spectrometer in negative electrospray ionization (ESI) and multiple reaction monitoring (MRM) mode.[12]

  • Quantification: Construct a calibration curve using known concentrations of 2'-C-methylcytidine triphosphate and the internal standard to quantify the amount of the metabolite in the cell samples.

dot

HPLC_MSMS_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis Cell_Treatment Treat Cells with This compound Cell_Lysis Cell Lysis and Metabolite Extraction Cell_Treatment->Cell_Lysis SPE Solid-Phase Extraction (SPE) Cell_Lysis->SPE HPLC_MSMS HPLC-MS/MS Analysis (HILIC Column) SPE->HPLC_MSMS Quantification Quantification using Calibration Curve HPLC_MSMS->Quantification

Caption: Workflow for HPLC-MS/MS quantification of intracellular metabolites.

Conclusion

The intracellular phosphorylation of this compound is a critical determinant of its antiviral efficacy. This guide has outlined the multi-step enzymatic conversion of the prodrug to its active triphosphate form and provided detailed protocols for its evaluation. A thorough understanding of these processes is essential for the rational design and development of next-generation nucleoside analog inhibitors for the treatment of HCV and other viral diseases. The provided methodologies serve as a foundation for researchers to further investigate the pharmacology of this compound and similar compounds.

References

Valopicitabine: A Technical Deep Dive into RNA Chain Termination in HCV

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Valopicitabine (formerly NM283) is a prodrug of the nucleoside analog 2'-C-methylcytidine, developed as a potent inhibitor of the Hepatitis C Virus (HCV) RNA-dependent RNA polymerase (RdRp), NS5B.[1][2] This document provides a comprehensive technical overview of this compound's mechanism of action as a non-obligate chain terminator of viral RNA synthesis, supported by quantitative data, detailed experimental protocols, and visual diagrams of the relevant biological and experimental pathways. Although its clinical development was halted due to toxicity, the study of this compound has provided crucial insights into the inhibition of viral polymerases.[3]

Mechanism of Action: From Prodrug to Chain Terminator

This compound was designed as an orally bioavailable prodrug to overcome the poor pharmacokinetic profile of its parent compound, 2'-C-methylcytidine.[4] Its mechanism of action involves a multi-step intracellular conversion and subsequent interference with viral replication.

  • Intracellular Activation: As a 3'-O-L-valinyl ester of 2'-C-methylcytidine, this compound is readily absorbed and then hydrolyzed by intracellular esterases to release the active nucleoside, 2'-C-methylcytidine.[4] This nucleoside is subsequently phosphorylated by host cell kinases through a three-step process to its active triphosphate form, 2'-C-methylcytidine triphosphate (2'-C-Me-CTP).[5]

  • Competitive Inhibition and Incorporation: The active metabolite, 2'-C-Me-CTP, structurally mimics the natural substrate, cytidine triphosphate. It competes for the active site of the HCV NS5B polymerase, an enzyme essential for replicating the viral RNA genome.[5][6]

  • Non-Obligate Chain Termination: Upon successful competition and incorporation into the nascent viral RNA strand, the presence of the methyl group at the 2'-C position of the ribose sugar introduces a significant steric hindrance.[7][8] This steric clash prevents the NS5B polymerase from forming a phosphodiester bond with the next incoming nucleotide, effectively halting further elongation of the RNA chain.[7][8] This process is termed "non-obligate" chain termination because, unlike obligate chain terminators, 2'-C-methylcytidine possesses a 3'-hydroxyl group, which is typically required for chain elongation. The termination is a result of steric hindrance rather than the absence of this functional group.[8]

This compound Mechanism of Action cluster_extracellular Extracellular Space cluster_intracellular Hepatocyte This compound This compound Valopicitabine_int This compound This compound->Valopicitabine_int Oral Absorption & Cellular Uptake 2_C_Me_Cytidine 2'-C-methylcytidine Valopicitabine_int->2_C_Me_Cytidine Esterase Cleavage 2_C_Me_CTP 2'-C-methylcytidine triphosphate (Active) 2_C_Me_Cytidine->2_C_Me_CTP Cellular Kinases (Phosphorylation) NS5B HCV NS5B Polymerase 2_C_Me_CTP->NS5B Competitive Inhibition RNA_Chain Nascent Viral RNA NS5B->RNA_Chain Incorporation Termination Chain Termination RNA_Chain->Termination Steric Hindrance RdRp Inhibition Assay Workflow Start Start Prep Prepare Reaction Mix (NS5B, Template, Primer) Start->Prep Add_Cmpd Add Test Compound (e.g., 2'-C-Me-CTP) Prep->Add_Cmpd Add_NTPs Initiate with Labeled NTPs Add_Cmpd->Add_NTPs Incubate Incubate (e.g., 30°C) Add_NTPs->Incubate Stop Stop Reaction (EDTA) Incubate->Stop Detect Capture & Quantify Labeled RNA Product Stop->Detect Analyze Calculate IC50 Value Detect->Analyze End End Analyze->End Resistance Mechanism cluster_wt Wild-Type NS5B (S282) cluster_mutant Mutant NS5B (S282T) WT_NS5B Serine 282 (Small Side Chain) Inhibitor_WT 2'-C-Me-CTP WT_NS5B->Inhibitor_WT No Steric Clash Binding_WT Stable Binding & Incorporation Inhibitor_WT->Binding_WT MUT_NS5B Threonine 282 (Bulky Side Chain) Inhibitor_MUT 2'-C-Me-CTP MUT_NS5B->Inhibitor_MUT Steric Clash Binding_MUT Reduced Binding & Efficacy Inhibitor_MUT->Binding_MUT

References

Structural Basis for Valopicitabine's Interaction with Hepatitis C Virus NS5B Polymerase: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the structural and molecular underpinnings of the interaction between the hepatitis C virus (HCV) NS5B RNA-dependent RNA polymerase and Valopicitabine. This compound (NM283) is a prodrug that is intracellularly converted to its active form, 2'-C-methylcytidine triphosphate, a potent inhibitor of HCV replication. While a crystal structure of this compound or its active metabolite directly bound to NS5B is not publicly available, extensive research on closely related 2'-C-methylated nucleoside analogs and the NS5B enzyme provides a robust framework for understanding its mechanism of action. This document synthesizes available structural data, quantitative inhibitory information, and detailed experimental protocols to serve as a comprehensive resource for researchers in the field.

Introduction to this compound and the NS5B Target

The hepatitis C virus NS5B protein is a key enzyme responsible for the replication of the viral RNA genome. Its essential role and lack of a human homolog have made it a prime target for the development of direct-acting antiviral agents. NS5B inhibitors are broadly classified into two main categories: nucleoside/nucleotide inhibitors (NIs) that target the enzyme's active site, and non-nucleoside inhibitors (NNIs) that bind to allosteric sites.

This compound is a 3'-O-valinyl ester prodrug of 2'-C-methylcytidine.[1] This modification enhances its oral bioavailability. Once inside the cell, host enzymes cleave the ester linkage and phosphorylate the resulting 2'-C-methylcytidine nucleoside to its active triphosphate form. This active metabolite, 2'-C-methylcytidine triphosphate, acts as a competitive inhibitor of the natural nucleotide substrates of the NS5B polymerase.

Mechanism of Action: Non-Obligate Chain Termination

The active form of this compound, 2'-C-methylcytidine triphosphate, functions as a "non-obligate" chain terminator. Unlike obligate chain terminators that lack a 3'-hydroxyl group, 2'-C-methylated nucleoside analogs possess this group, which is necessary for the formation of a phosphodiester bond. However, after incorporation into the nascent RNA strand, the presence of the 2'-C-methyl group creates steric hindrance within the NS5B active site. This steric clash prevents the proper alignment of the next incoming nucleoside triphosphate, thereby halting further elongation of the RNA chain.

The key resistance mutation to 2'-C-methylated nucleoside inhibitors is the S282T substitution in the NS5B active site.[2][3] This mutation is believed to confer resistance by increasing the enzyme's ability to discriminate against the 2'-modified nucleotide analog compared to the natural substrate.[2]

Structural Insights from Analog-Bound NS5B Complexes

While a specific structure of NS5B with this compound's active form is unavailable, crystal structures of NS5B in complex with other nucleoside and non-nucleoside inhibitors provide valuable insights into the enzyme's architecture and the binding mode of its inhibitors. The NS5B polymerase adopts a classic "right-hand" fold, consisting of palm, fingers, and thumb subdomains.[4] The active site is located in the palm domain and is where the polymerization of the viral RNA occurs.

The binding of nucleoside analog triphosphates occurs within this highly conserved active site, where they interact with key residues and divalent metal ions essential for catalysis. The specificity and affinity of these interactions are critical for their inhibitory activity.

Quantitative Inhibition Data

The following tables summarize the key quantitative data for the active metabolite of this compound and related compounds.

CompoundTargetAssay TypeValueReference
2'-C-methylcytidine triphosphateWild-Type NS5BKi1.6 µM[3][5][6]
2'-C-methylcytidine (NM107)Wild-Type RepliconEC501.85 µM[7]
2'-C-methyladenosine triphosphateWild-Type NS5BKi1.5 µM[3]
2'-O-methylcytidine triphosphateWild-Type NS5BIC503.8 µM[8]
2'-O-methylcytidineReplicon AssayIC5021.2 µM[8]

Table 1: In Vitro Inhibition of HCV NS5B and Replicon.

MutationCompoundFold Change in Resistance (Ki)Reference
S282T2'-C-methyladenosine triphosphate150-fold[3]
S282T2'-C-methylcytidine triphosphateSignificant increase[2]

Table 2: Impact of Resistance Mutations on Inhibitor Potency.

Experimental Protocols

HCV NS5B RNA-Dependent RNA Polymerase (RdRp) Assay

This protocol outlines a standard method for measuring the in vitro activity of the HCV NS5B polymerase and the inhibitory effects of compounds like the active triphosphate form of this compound.

1. Reagents and Buffers:

  • NS5B Enzyme: Purified, recombinant HCV NS5B polymerase (C-terminally truncated forms are often used for improved solubility).

  • RNA Template/Primer: A homopolymeric template like poly(C) with an oligo(G) primer is commonly used.

  • Reaction Buffer (2X): 40 mM Tris-HCl (pH 7.5), 20 mM KCl, 10 mM MgCl₂, 10 mM DTT, 0.5 U/µL RNase inhibitor.

  • Nucleotides: A mixture of ATP, CTP, and UTP, and [α-³²P]GTP or [α-³³P]GTP for radiolabeling.

  • Inhibitor: The triphosphate form of the nucleoside analog (e.g., 2'-C-methylcytidine triphosphate) at various concentrations.

  • Quench Buffer: 50 mM EDTA in 96-well plates.

  • Wash Buffer: 2X SSC (Saline-Sodium Citrate), 0.1% SDS.

  • Filter Plates: 96-well filter plates (e.g., Millipore Multiscreen).

  • Scintillation Fluid.

2. Procedure:

  • Prepare serial dilutions of the inhibitor in DMSO and then dilute in reaction buffer.

  • In a 96-well plate, combine the reaction buffer, RNA template/primer, and the inhibitor.

  • Add the NS5B enzyme to initiate the pre-incubation. Incubate for 10-15 minutes at room temperature.

  • Start the reaction by adding the nucleotide mix containing the radiolabeled GTP.

  • Incubate the reaction for 1-2 hours at 30°C.

  • Stop the reaction by transferring the reaction mixture to the 96-well plate containing the quench buffer.

  • Transfer the quenched reaction to a filter plate and wash multiple times with the wash buffer to remove unincorporated nucleotides.

  • Dry the filter plate and add scintillation fluid to each well.

  • Measure the incorporated radioactivity using a scintillation counter.

  • Calculate the percent inhibition for each inhibitor concentration and determine the IC50 value by non-linear regression analysis.

HCV Replicon Assay

This cell-based assay measures the ability of a compound to inhibit HCV RNA replication within human hepatoma (Huh-7) cells.

1. Materials:

  • Huh-7 cells harboring an HCV subgenomic replicon: These replicons often contain a reporter gene like luciferase for easy quantification of replication.

  • Cell Culture Medium: DMEM supplemented with 10% FBS, non-essential amino acids, and G418 (for selection of replicon-containing cells).

  • Test Compound: this compound (or its active nucleoside, 2'-C-methylcytidine).

  • 96-well cell culture plates.

  • Luciferase Assay Reagent.

  • Luminometer.

2. Procedure:

  • Seed the Huh-7 replicon cells in 96-well plates and allow them to adhere overnight.

  • Prepare serial dilutions of the test compound in cell culture medium.

  • Remove the old medium from the cells and add the medium containing the test compound.

  • Incubate the plates for 48-72 hours at 37°C in a CO₂ incubator.

  • After incubation, remove the medium and lyse the cells.

  • Add the luciferase assay reagent to the cell lysate and measure the luminescence using a luminometer.

  • In parallel, a cytotoxicity assay (e.g., MTS or CellTiter-Glo) should be performed to assess the effect of the compound on cell viability.

  • Calculate the percent inhibition of HCV replication and cell viability for each compound concentration.

  • Determine the EC50 (50% effective concentration) for antiviral activity and the CC50 (50% cytotoxic concentration) from the dose-response curves. The selectivity index (SI) is calculated as CC50/EC50.

Visualizations

valopicitabine_moa cluster_cell Hepatocyte Valopicitabine_ext This compound (Prodrug) Valopicitabine_int This compound Valopicitabine_ext->Valopicitabine_int Uptake Active_Nucleoside 2'-C-methylcytidine Valopicitabine_int->Active_Nucleoside Esterase Cleavage Active_TP 2'-C-methylcytidine-TP (Active Form) Active_Nucleoside->Active_TP Cellular Kinases (Phosphorylation) NS5B HCV NS5B Polymerase Active_TP->NS5B Competitive Inhibition RNA_Elongation RNA Elongation NS5B->RNA_Elongation Incorporation Chain_Termination Chain Termination RNA_Elongation->Chain_Termination Steric Hindrance

Caption: Mechanism of action of this compound.

rdRp_assay_workflow start Start prepare_reagents Prepare Reagents (Enzyme, RNA, Buffers, Inhibitor) start->prepare_reagents pre_incubation Pre-incubate Enzyme, RNA, and Inhibitor prepare_reagents->pre_incubation start_reaction Initiate Reaction with Nucleotides (incl. radiolabeled) pre_incubation->start_reaction incubation Incubate for 1-2 hours start_reaction->incubation stop_reaction Stop Reaction with EDTA incubation->stop_reaction wash_filter Wash on Filter Plate stop_reaction->wash_filter measure_radioactivity Measure Incorporated Radioactivity wash_filter->measure_radioactivity analyze_data Calculate IC50 measure_radioactivity->analyze_data end End analyze_data->end

Caption: Workflow for the HCV NS5B RdRp assay.

replicon_assay_workflow start Start seed_cells Seed Huh-7 Replicon Cells start->seed_cells add_compound Add Serial Dilutions of Test Compound seed_cells->add_compound incubate_cells Incubate for 48-72 hours add_compound->incubate_cells lyse_cells Lyse Cells incubate_cells->lyse_cells cytotoxicity_assay Perform Cytotoxicity Assay incubate_cells->cytotoxicity_assay measure_luciferase Measure Luciferase Activity lyse_cells->measure_luciferase analyze_data Calculate EC50 and CC50 measure_luciferase->analyze_data cytotoxicity_assay->analyze_data end End analyze_data->end

Caption: Workflow for the HCV replicon assay.

Conclusion

This compound, through its active metabolite 2'-C-methylcytidine triphosphate, represents a well-characterized class of nucleoside inhibitors targeting the HCV NS5B polymerase. While its clinical development was halted, the extensive research into its mechanism of action provides a valuable framework for the ongoing development of novel anti-HCV therapeutics. The structural understanding of the NS5B active site, combined with quantitative data on inhibition and resistance, continues to guide the design of next-generation polymerase inhibitors with improved efficacy and resistance profiles. The experimental protocols detailed herein provide a foundation for the continued evaluation of such compounds.

References

Valopicitabine's Antiviral Reach: A Technical Deep Dive Beyond Hepatitis C

Author: BenchChem Technical Support Team. Date: November 2025

For the attention of Researchers, Scientists, and Drug Development Professionals.

This technical guide explores the antiviral spectrum of valopicitabine, a prodrug of the nucleoside analog 2'-C-methylcytidine, extending beyond its primary target, the Hepatitis C virus (HCV). This compound, upon intracellular conversion to its active triphosphate form, acts as a potent inhibitor of viral RNA-dependent RNA polymerase (RdRp), a key enzyme in the replication of many RNA viruses. This document provides a comprehensive overview of its activity against a range of other pathogenic RNA viruses, supported by quantitative data, detailed experimental methodologies, and visualizations of the underlying molecular mechanisms.

Antiviral Activity Spectrum

The active metabolite of this compound, 2'-C-methylcytidine triphosphate, has demonstrated in vitro efficacy against several members of the Flaviviridae and Hepeviridae families. The following tables summarize the key quantitative data from various studies.

Virus FamilyVirusCell LineAssay TypeEC50/IC50 (µM)CC50 (µM)Selectivity Index (SI)
FlaviviridaeYellow Fever Virus (YFV)VeroPlaque Reduction0.32 (EC90, µg/mL)>45 (µg/mL)141[1]
FlaviviridaeDengue Virus (DENV)Huh-7Replicon11.2>100>8.9[2]
FlaviviridaeWest Nile Virus (WNV) - Eg-101PSPlaque Reduction0.78 - 0.96>50>52
FlaviviridaeWest Nile Virus (WNV) - 13-104PSPlaque Reduction0.66 - 1.67>50>30
HepeviridaeHepatitis E Virus (HEV)Huh-7Replicon1.64111.267.8[3]

Table 1: In Vitro Antiviral Activity of 2'-C-methylcytidine against various RNA viruses. EC50: 50% effective concentration; IC50: 50% inhibitory concentration; CC50: 50% cytotoxic concentration; SI: Selectivity Index (CC50/EC50).

Mechanism of Action: A Chain Terminator

This compound is an L-valyl ester prodrug of 2'-C-methylcytidine. This formulation enhances its oral bioavailability. Once inside the host cell, esterases cleave the valine group, releasing 2'-C-methylcytidine. Cellular kinases then phosphorylate 2'-C-methylcytidine to its active triphosphate form. This active metabolite acts as a competitive inhibitor of the viral RNA-dependent RNA polymerase. Its incorporation into the nascent viral RNA chain leads to premature termination of transcription, thereby halting viral replication.

This compound Mechanism of Action This compound This compound (Prodrug) Two_C_methylcytidine 2'-C-methylcytidine This compound->Two_C_methylcytidine Esterases Triphosphate 2'-C-methylcytidine Triphosphate (Active Form) Two_C_methylcytidine->Triphosphate Cellular Kinases RdRp Viral RNA-dependent RNA Polymerase (RdRp) Triphosphate->RdRp Competitive Inhibition Termination Chain Termination Triphosphate->Termination RNA_chain Nascent Viral RNA RdRp->RNA_chain RNA Elongation RdRp->Termination RNA_chain->Termination

Caption: Intracellular activation and mechanism of action of this compound.

Experimental Protocols

Hepatitis E Virus (HEV) Subgenomic Replicon Assay

This assay is utilized to determine the in vitro antiviral activity against HEV.

  • Cell Culture: Human hepatoma cells (Huh-7) are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum, penicillin (100 U/mL), and streptomycin (100 µg/mL) at 37°C in a 5% CO2 incubator.

  • Replicon RNA Transcription and Transfection: A subgenomic HEV replicon plasmid containing a reporter gene (e.g., Gaussia luciferase) is linearized and used as a template for in vitro transcription to generate replicon RNA. Huh-7 cells are then transfected with the replicon RNA using electroporation or a lipid-based transfection reagent.

  • Compound Treatment: Following transfection, cells are seeded in 96-well plates. Various concentrations of 2'-C-methylcytidine are added to the culture medium.

  • Quantification of Viral Replication: At specific time points post-transfection (e.g., 24, 48, and 72 hours), the expression of the reporter gene is quantified. For Gaussia luciferase, the supernatant is collected and luciferase activity is measured using a luminometer.

  • Data Analysis: The half-maximal inhibitory concentration (IC50) is calculated by plotting the percentage of inhibition of reporter gene expression against the log of the compound concentration and fitting the data to a dose-response curve.

  • Cytotoxicity Assay: A parallel assay, such as the MTT or MTS assay, is performed on uninfected Huh-7 cells treated with the same concentrations of the compound to determine the 50% cytotoxic concentration (CC50).

West Nile Virus (WNV) Plaque Reduction Neutralization Test (PRNT)

This assay is a standard method to quantify the infectivity of a virus and the inhibitory effect of an antiviral compound.

  • Cell Culture: Porcine kidney stable (PS) cells or Vero cells are seeded in 6-well plates and grown to confluency.

  • Virus Preparation: A stock of West Nile Virus is diluted to a concentration that produces a countable number of plaques (e.g., 50-100 plaque-forming units per well).

  • Compound Treatment: The virus dilution is pre-incubated with serial dilutions of 2'-C-methylcytidine for a defined period (e.g., 1 hour at 37°C).

  • Infection: The cell monolayers are washed, and the virus-compound mixture is added to the wells. The plates are incubated for 1 hour at 37°C to allow for viral adsorption.

  • Overlay: After the incubation period, the inoculum is removed, and the cells are overlaid with a medium containing a solidifying agent like agarose or methylcellulose to restrict virus spread to adjacent cells, leading to the formation of localized plaques.

  • Plaque Visualization and Counting: The plates are incubated for several days until visible plaques are formed. The cells are then fixed and stained with a dye such as crystal violet to visualize the plaques. The number of plaques in each well is counted.

  • Data Analysis: The percentage of plaque reduction is calculated for each compound concentration compared to the virus control (no compound). The 50% effective concentration (EC50) is determined from the dose-response curve.

Host Signaling Pathway Interactions

While the primary mechanism of action of this compound's active metabolite is the direct inhibition of viral RdRp, it is important to consider its potential interactions with host cellular signaling pathways. The core protein of HCV, which is the primary target of this compound-based therapies, is known to modulate several host signaling pathways to create a favorable environment for viral replication. Understanding these interactions is crucial for a comprehensive assessment of the drug's effects.

Valopicitabine_Signaling_Pathways cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus IFN_receptor IFN Receptor JAK JAK IFN_receptor->JAK IFN binding STAT1 STAT1 JAK->STAT1 Phosphorylation STAT3 STAT3 JAK->STAT3 Phosphorylation p_STAT1 p-STAT1 STAT1->p_STAT1 p_STAT3 p-STAT3 STAT3->p_STAT3 ISRE ISRE p_STAT1->ISRE GAS GAS p_STAT3->GAS IKK IKK IkB IκB IKK->IkB Phosphorylation NFkB NF-κB IkB->NFkB Release NFkB_site NF-κB Site NFkB->NFkB_site Gene_Expression Antiviral Gene Expression ISRE->Gene_Expression GAS->Gene_Expression Inflammatory_Genes Inflammatory Gene Expression NFkB_site->Inflammatory_Genes This compound This compound (via HCV Core Protein Inhibition) This compound->STAT1 Blocks Phosphorylation This compound->STAT3 Activates This compound->NFkB Suppresses Activation

Caption: Potential interactions of this compound with host signaling pathways.

The HCV core protein has been shown to interfere with the Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway, a critical component of the innate immune response to viral infections. Specifically, it can block the phosphorylation and activation of STAT1, a key mediator of interferon (IFN) signaling, thereby dampening the expression of antiviral genes. Conversely, it can activate STAT3, which is associated with cell proliferation and survival. Furthermore, the HCV core protein can suppress the activation of NF-κB, a central regulator of inflammatory gene expression. By inhibiting HCV replication, this compound may indirectly restore the normal functioning of these pathways, contributing to its overall antiviral effect.

Conclusion

This compound, through its active metabolite 2'-C-methylcytidine, demonstrates a broad spectrum of antiviral activity against several clinically significant RNA viruses beyond HCV. Its mechanism as a chain terminator of viral RNA synthesis provides a strong rationale for its potential use in treating infections caused by flaviviruses and hepeviruses. The quantitative data presented in this guide underscore its potency and selectivity. Further research, including in vivo studies and clinical trials, is warranted to fully elucidate the therapeutic potential of this compound for these emerging and re-emerging viral diseases. The detailed experimental protocols provided herein offer a foundation for researchers to conduct further investigations into the antiviral properties of this promising compound. Moreover, a deeper understanding of its interactions with host cell signaling pathways will be crucial for optimizing its clinical application and managing potential off-target effects.

References

Methodological & Application

Application Note & Protocol: Valopicitabine Pharmacokinetics in Animal Models

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Valopicitabine (NM283) is a 3'-O-L-valinyl ester prodrug of 2'-C-methylcytidine, a potent nucleoside analog inhibitor of the RNA-dependent RNA polymerase in RNA viruses, notably the Hepatitis C virus (HCV).[1][2] The parent compound, 2'-C-methylcytidine, exhibits strong antiviral activity but suffers from low oral bioavailability.[1] this compound was developed to enhance oral absorption, leading to improved systemic exposure of the active 2'-C-methylcytidine moiety.[2]

This document provides a detailed overview of the methods and protocols for assessing the pharmacokinetics (PK) of this compound in common preclinical animal models. The protocols are intended for researchers, scientists, and drug development professionals engaged in the preclinical evaluation of antiviral agents.

Pharmacokinetic Data Summary

Pharmacokinetic parameters of this compound are crucial for understanding its absorption, distribution, metabolism, and excretion (ADME) profile and for predicting human pharmacokinetics. The oral bioavailability of this compound has been evaluated in several preclinical species.

Table 1: Comparative Oral Bioavailability of this compound in Animal Models

Animal ModelOral Bioavailability (%)Reference
Rat34%[2]
Monkey84%[2]

Note: Comprehensive pharmacokinetic parameters such as Cmax, Tmax, and AUC are determined through studies following the protocols outlined below. The values can vary based on dose, formulation, and specific study conditions.

Experimental Protocols

In Vivo Pharmacokinetic Study in Rats

This protocol describes a typical single-dose oral pharmacokinetic study of this compound in Sprague-Dawley rats.

Objective: To determine the plasma concentration-time profile and key pharmacokinetic parameters of this compound and its active metabolite, 2'-C-methylcytidine, following oral administration.

Materials:

  • This compound (NM283)

  • Vehicle solution (e.g., 0.5% methylcellulose in sterile water)

  • Sprague-Dawley rats (male, 8-10 weeks old, 250-300g)

  • Oral gavage needles

  • Blood collection tubes (containing K2EDTA anticoagulant)

  • Centrifuge

  • -80°C freezer

Procedure:

  • Animal Acclimatization: House rats in a controlled environment (22±2°C, 50±10% humidity, 12-hour light/dark cycle) for at least one week before the experiment. Provide standard chow and water ad libitum.

  • Dosing Formulation: Prepare a homogenous suspension of this compound in the vehicle at the desired concentration (e.g., 10 mg/mL).

  • Fasting: Fast animals overnight (approximately 12 hours) before dosing, with free access to water.

  • Dosing: Weigh each rat and administer a single oral dose of the this compound suspension via oral gavage. The typical dose volume is 5-10 mL/kg.

  • Blood Sampling: Collect blood samples (approx. 200 µL) from the tail vein or another appropriate site at predetermined time points. A typical sampling schedule would be: pre-dose (0 h), 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose.

  • Plasma Preparation: Immediately transfer collected blood into K2EDTA tubes. Mix gently by inversion. Centrifuge the samples at 4°C (e.g., 2000 x g for 10 minutes) within 30 minutes of collection to separate plasma.

  • Sample Storage: Transfer the resulting plasma supernatant to clearly labeled cryovials and store at -80°C until bioanalysis.

G cluster_prep Preparation Phase cluster_exp Experimental Phase cluster_analysis Analysis Phase acclimatization Animal Acclimatization (1 week) formulation Dosing Formulation Preparation acclimatization->formulation fasting Overnight Fasting (~12 hours) formulation->fasting dosing Oral Dosing (Single Gavage) fasting->dosing sampling Serial Blood Sampling (0-24h) dosing->sampling Time Points processing Plasma Separation (Centrifugation) sampling->processing storage Sample Storage (-80°C) processing->storage bioanalysis LC-MS/MS Analysis storage->bioanalysis pk_analysis Pharmacokinetic Data Analysis bioanalysis->pk_analysis

Caption: In vivo pharmacokinetic study workflow.

Bioanalytical Method: LC-MS/MS Assay for Plasma Samples

This protocol outlines a representative Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for the simultaneous quantification of this compound and its active metabolite 2'-C-methylcytidine in rat plasma.

Instrumentation & Conditions:

  • LC System: High-performance or Ultra-high-performance liquid chromatography (HPLC/UHPLC) system.

  • Mass Spectrometer: Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • Analytical Column: C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.8 µm).

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient: A typical gradient would start at ~5% B, ramp up to 95% B, hold, and then return to initial conditions for re-equilibration.

  • Flow Rate: 0.4 mL/min.

  • Ionization Mode: ESI Positive.

  • MRM Transitions: Specific precursor-to-product ion transitions must be optimized for this compound, 2'-C-methylcytidine, and a suitable internal standard (IS), such as a stable-isotope-labeled analog.[3]

Procedure:

  • Standard Preparation: Prepare calibration standards and quality control (QC) samples by spiking known concentrations of this compound and 2'-C-methylcytidine into blank rat plasma.

  • Sample Preparation: Extract analytes from plasma samples (including standards, QCs, and study samples) using the protein precipitation method described in section 3.3.

  • LC-MS/MS Analysis: Inject the reconstituted samples into the LC-MS/MS system.

  • Data Processing: Quantify the concentrations of each analyte in the samples by constructing a calibration curve (peak area ratio of analyte/IS vs. concentration) using appropriate software.

Plasma Sample Preparation Protocol: Protein Precipitation (PPT)

Protein precipitation is a rapid and effective method for extracting small molecule drugs from biological matrices like plasma.

Materials:

  • Frozen plasma samples

  • Internal Standard (IS) spiking solution

  • Acetonitrile (ACN), ice-cold

  • Microcentrifuge tubes or 96-well plates

  • Centrifuge capable of holding tubes or plates

  • Nitrogen evaporator (optional)

Procedure:

  • Thaw Samples: Thaw plasma samples, calibration standards, and QCs on ice.

  • Aliquot Sample: In a microcentrifuge tube or well of a 96-well plate, aliquot 50 µL of plasma.

  • Add Internal Standard: Add a small volume (e.g., 10 µL) of the IS solution to each sample (except for double blanks). Vortex briefly.

  • Precipitate Proteins: Add 150 µL of ice-cold acetonitrile (a 3:1 ratio of ACN to plasma). This step precipitates the plasma proteins.

  • Mix: Vortex vigorously for 1-2 minutes to ensure complete mixing and protein precipitation.

  • Centrifuge: Centrifuge the samples at high speed (e.g., 14,000 x g for 10 minutes) at 4°C to pellet the precipitated proteins.

  • Transfer Supernatant: Carefully transfer the clear supernatant to a new tube or well, being careful not to disturb the protein pellet.

  • Evaporate & Reconstitute: Evaporate the supernatant to dryness under a gentle stream of nitrogen. Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 95% Mobile Phase A: 5% Mobile Phase B).

  • Analyze: Vortex the reconstituted sample and inject it into the LC-MS/MS system.

G cluster_prep Sample Preparation cluster_extraction Extraction cluster_analysis Final Preparation & Analysis thaw Thaw Plasma (on ice) aliquot Aliquot Plasma (50 µL) thaw->aliquot add_is Add Internal Standard (IS) aliquot->add_is add_acn Add Acetonitrile (150 µL) add_is->add_acn vortex Vortex Vigorously (1-2 min) add_acn->vortex centrifuge Centrifuge (14,000 x g, 10 min) vortex->centrifuge transfer Transfer Supernatant centrifuge->transfer dry Evaporate to Dryness (Nitrogen Stream) transfer->dry reconstitute Reconstitute in Mobile Phase dry->reconstitute inject Inject into LC-MS/MS reconstitute->inject

References

Application Notes and Protocols for HCV Replicon Assay with Nucleoside Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Hepatitis C Virus (HCV) replicon system is a powerful and widely used cell-based assay for the discovery and characterization of antiviral compounds.[1][2][3] These systems contain subgenomic HCV RNA molecules that can autonomously replicate in human hepatoma cells, typically Huh-7 cells.[1][2] Replicons are engineered to express a reporter gene, such as firefly luciferase, allowing for a quantifiable and high-throughput method to measure HCV RNA replication.[2][4][5] This document provides a detailed protocol for utilizing an HCV replicon assay to evaluate the efficacy of nucleoside inhibitors, a class of direct-acting antivirals (DAAs) that target the HCV NS5B RNA-dependent RNA polymerase.[6][7]

Mechanism of Action of Nucleoside Inhibitors: Nucleoside inhibitors are analogues of natural nucleosides that, after intracellular phosphorylation to their active triphosphate form, are incorporated into the nascent viral RNA chain by the HCV NS5B polymerase.[6][8][9] This incorporation leads to chain termination, thereby halting viral replication.[6][9] These inhibitors have proven to be a cornerstone of HCV therapy due to their high potency and a high barrier to resistance.[7][10]

Experimental Protocols

Materials and Reagents
  • Cell Line: Huh-7 cells harboring a stable HCV subgenomic replicon expressing firefly luciferase (e.g., genotype 1b).

  • Cell Culture Media: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and a selection antibiotic (e.g., G418).

  • Test Compounds: Nucleoside inhibitors (e.g., Sofosbuvir, Mericitabine) dissolved in Dimethyl Sulfoxide (DMSO).

  • Luciferase Assay Reagent: Commercially available luciferase assay system (e.g., Promega Bright-Glo™ Luciferase Assay System).

  • Cytotoxicity Assay Reagent: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) reagent.

  • Plates: 96-well white, clear-bottom tissue culture plates for the antiviral assay and 96-well clear tissue culture plates for the cytotoxicity assay.

  • Reagents for RNA extraction and RT-qPCR (optional, for validation): RNA extraction kit, reverse transcriptase, qPCR master mix, and HCV-specific primers and probe.

HCV Replicon Assay Protocol

This protocol outlines the steps to determine the 50% effective concentration (EC50) of nucleoside inhibitors.

  • Cell Seeding:

    • Trypsinize and resuspend the HCV replicon cells in a complete culture medium.

    • Seed the cells into 96-well white, clear-bottom plates at a density of 1 x 10^4 cells per well in 100 µL of medium.

    • Incubate the plates at 37°C in a 5% CO2 incubator for 24 hours.

  • Compound Preparation and Addition:

    • Prepare serial dilutions of the nucleoside inhibitors in the culture medium. The final DMSO concentration should be kept below 0.5% to avoid solvent-induced cytotoxicity.

    • Include a positive control (e.g., a known HCV inhibitor like Telaprevir) and a negative control (vehicle, i.e., medium with DMSO).[11]

    • After 24 hours of incubation, remove the medium from the cell plates and add 100 µL of the medium containing the serially diluted compounds.

  • Incubation:

    • Incubate the plates for 72 hours at 37°C in a 5% CO2 incubator.

  • Luciferase Assay:

    • After the incubation period, remove the plates from the incubator and allow them to equilibrate to room temperature.

    • Prepare the luciferase assay reagent according to the manufacturer's instructions.

    • Add 100 µL of the luciferase reagent to each well.

    • Incubate for 5-10 minutes at room temperature to allow for cell lysis and signal stabilization.

    • Measure the luminescence using a plate luminometer.

Cytotoxicity Assay Protocol (MTT Assay)

This assay is performed in parallel with the antiviral assay to determine the 50% cytotoxic concentration (CC50) of the compounds.[12][13][14]

  • Cell Seeding:

    • Seed Huh-7 cells (without the replicon) into a 96-well clear plate at the same density as the antiviral assay (1 x 10^4 cells/well) in 100 µL of medium.

    • Incubate for 24 hours at 37°C in a 5% CO2 incubator.

  • Compound Addition:

    • Add 100 µL of the same serial dilutions of the compounds as used in the antiviral assay.

  • Incubation:

    • Incubate the plates for 72 hours at 37°C in a 5% CO2 incubator.

  • MTT Assay:

    • Prepare a 5 mg/mL stock solution of MTT in PBS.

    • Add 20 µL of the MTT stock solution to each well.

    • Incubate for 4 hours at 37°C.

    • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

Data Presentation and Analysis

The raw data from the luminometer and spectrophotometer are used to calculate the EC50 and CC50 values.

  • EC50 Calculation: The percentage of inhibition is calculated for each compound concentration relative to the vehicle control. The EC50 value, which is the concentration of the compound that inhibits HCV replication by 50%, is determined by plotting the percentage of inhibition against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.[15][16]

  • CC50 Calculation: The percentage of cell viability is calculated for each compound concentration relative to the vehicle control. The CC50 value, the concentration that reduces cell viability by 50%, is determined using a similar dose-response curve analysis.[13][17]

  • Selectivity Index (SI): The SI is a measure of the therapeutic window of a compound and is calculated as the ratio of CC50 to EC50 (SI = CC50 / EC50).[13][17] A higher SI value indicates a more favorable safety profile.

Table 1: Antiviral Activity and Cytotoxicity of Representative HCV Nucleoside Inhibitors

CompoundEC50 (nM)[10][18]CC50 (µM)[10][18]Selectivity Index (SI)
Sofosbuvir40 - 90> 100> 1111 - 2500
Mericitabine100 - 300> 100> 333 - 1000
2'-C-Me-Adenosine100> 100> 1000
2'-O-Me-Cytidine11,000> 100> 9

Visualizations

HCV Replication and Nucleoside Inhibitor Action

hcv_replication cluster_host_cell Hepatocyte cluster_inhibitor Nucleoside Inhibitor Action HCV_RNA HCV (+) RNA Genome Translation Translation (IRES-mediated) HCV_RNA->Translation Replication_Complex Replication Complex Formation HCV_RNA->Replication_Complex Polyprotein HCV Polyprotein Translation->Polyprotein Proteolytic_Processing Proteolytic Processing (NS3/4A) Polyprotein->Proteolytic_Processing NS_Proteins Non-structural Proteins (NS3, NS4A, NS4B, NS5A, NS5B) Proteolytic_Processing->NS_Proteins NS_Proteins->Replication_Complex Replication RNA Replication (NS5B Polymerase) Replication_Complex->Replication Negative_RNA (-) RNA Intermediate Replication->Negative_RNA Template New_HCV_RNA New (+) RNA Genomes Replication->New_HCV_RNA Negative_RNA->Replication Template Nucleoside_Inhibitor Nucleoside Inhibitor (Prodrug) Phosphorylation Intracellular Phosphorylation Nucleoside_Inhibitor->Phosphorylation Active_Triphosphate Active Triphosphate Form Phosphorylation->Active_Triphosphate Incorporation Incorporation into nascent RNA Active_Triphosphate->Incorporation Incorporation->Replication Inhibits Chain_Termination Chain Termination Incorporation->Chain_Termination

Caption: Mechanism of HCV replication and inhibition by nucleoside analogs.

Experimental Workflow for HCV Replicon Assay

experimental_workflow start Start seed_cells Seed HCV replicon cells in 96-well plates start->seed_cells incubate_24h Incubate for 24 hours seed_cells->incubate_24h prepare_compounds Prepare serial dilutions of nucleoside inhibitors incubate_24h->prepare_compounds add_compounds Add compounds to cells prepare_compounds->add_compounds incubate_72h Incubate for 72 hours add_compounds->incubate_72h luciferase_assay Perform Luciferase Assay incubate_72h->luciferase_assay measure_luminescence Measure Luminescence luciferase_assay->measure_luminescence analyze_data Data Analysis (EC50) measure_luminescence->analyze_data end End analyze_data->end

Caption: Workflow of the HCV replicon assay for antiviral screening.

Data Analysis Workflow

data_analysis_workflow cluster_antiviral Antiviral Assay cluster_cytotoxicity Cytotoxicity Assay raw_luminescence Raw Luminescence Data percent_inhibition Calculate % Inhibition raw_luminescence->percent_inhibition ec50_calc Dose-Response Curve Fitting (EC50 Calculation) percent_inhibition->ec50_calc si_calc Calculate Selectivity Index (SI = CC50 / EC50) ec50_calc->si_calc raw_absorbance Raw Absorbance Data percent_viability Calculate % Cell Viability raw_absorbance->percent_viability cc50_calc Dose-Response Curve Fitting (CC50 Calculation) percent_viability->cc50_calc cc50_calc->si_calc final_report Final Report si_calc->final_report

Caption: Logical workflow for data analysis and result generation.

References

Measuring Intracellular Valopicitabine Triphosphate: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Valopicitabine (NM-283) is a prodrug of the nucleoside analog 2'-C-methylcytidine (NM-107), which has demonstrated potent antiviral activity, particularly against the Hepatitis C Virus (HCV).[1][2] Upon cellular uptake, this compound is metabolized to its active form, 2'-C-methylcytidine triphosphate.[3] This triphosphate analog acts as a competitive inhibitor of the HCV RNA-dependent RNA polymerase, leading to chain termination of the viral RNA and subsequent inhibition of viral replication.[3][4] Accurate measurement of the intracellular concentration of 2'-C-methylcytidine triphosphate is crucial for understanding its pharmacological activity, optimizing drug dosage, and assessing potential resistance mechanisms. This application note provides a detailed protocol for the extraction and quantification of this compound triphosphate from cultured cells using a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.

Metabolic Activation of this compound

This compound, as a 3'-O-valine ester prodrug of 2'-C-methylcytidine, is designed for improved oral bioavailability.[5] Once it enters the target cell, it undergoes enzymatic cleavage to release 2'-C-methylcytidine. This nucleoside analog is then successively phosphorylated by cellular kinases to its monophosphate, diphosphate, and finally, the active triphosphate form. The efficiency of this phosphorylation cascade directly impacts the intracellular concentration of the active drug and, consequently, its antiviral efficacy.

G cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space Valopicitabine_ext This compound (NM-283) Valopicitabine_int This compound Valopicitabine_ext->Valopicitabine_int Cellular Uptake NM107 2'-C-methylcytidine (NM-107) Valopicitabine_int->NM107 Esterase NM107_MP 2'-C-methylcytidine Monophosphate NM107->NM107_MP Kinase NM107_DP 2'-C-methylcytidine Diphosphate NM107_MP->NM107_DP Kinase NM107_TP 2'-C-methylcytidine Triphosphate (Active Form) NM107_DP->NM107_TP Kinase Inhibition Inhibition of HCV RNA-dependent RNA Polymerase NM107_TP->Inhibition

Caption: Metabolic activation pathway of this compound.

Quantitative Data Summary

The following table presents representative data on the intracellular concentration of 2'-C-methylcytidine triphosphate in Huh-7 cells, a human hepatoma cell line commonly used for HCV research, following incubation with its parent nucleoside. This data is analogous to what might be expected when treating cells with this compound, which would be metabolized to 2'-C-methylcytidine. The data is presented to illustrate the expected outcomes of the described protocol.

Treatment Concentration of 2'-C-methylcytidine (µM)Incubation Time (hours)Intracellular 2'-C-methylcytidine Triphosphate (pmol/10^6 cells)
1240.8 ± 0.2
5244.5 ± 0.9
102412.3 ± 2.1
252428.7 ± 4.5

Data is hypothetical and for illustrative purposes, based on expected dose-dependent increases.

Experimental Protocols

Cell Culture and Treatment
  • Cell Line: Huh-7 cells are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.[6][7]

  • Culture Conditions: Cells are maintained at 37°C in a humidified atmosphere of 5% CO2.[6][7]

  • Seeding: For a typical experiment, seed Huh-7 cells in 6-well plates at a density of 5 x 10^5 cells per well and allow them to adhere overnight.

  • Treatment: On the following day, replace the culture medium with fresh medium containing the desired concentrations of this compound. Include a vehicle control (e.g., DMSO) in parallel.

  • Incubation: Incubate the cells for the desired time points (e.g., 4, 8, 12, 24 hours).

Intracellular Extraction of this compound Triphosphate

This protocol is adapted from established methods for nucleoside triphosphate extraction.[3][5][8]

  • Cell Harvesting:

    • Aspirate the culture medium from the wells.

    • Wash the cell monolayer twice with 1 mL of ice-cold phosphate-buffered saline (PBS).

    • Add 200 µL of trypsin-EDTA to each well and incubate for 2-3 minutes at 37°C to detach the cells.

    • Neutralize the trypsin by adding 800 µL of complete culture medium.

    • Transfer the cell suspension to a 1.5 mL microcentrifuge tube.

  • Cell Counting:

    • Take an aliquot of the cell suspension and determine the cell number using a hemocytometer or an automated cell counter.

  • Cell Lysis:

    • Centrifuge the remaining cell suspension at 500 x g for 5 minutes at 4°C.

    • Discard the supernatant and resuspend the cell pellet in 1 mL of ice-cold PBS.

    • Centrifuge again at 500 x g for 5 minutes at 4°C.

    • Carefully aspirate and discard the supernatant.

    • Add 200 µL of ice-cold 70% methanol to the cell pellet.

    • Vortex vigorously for 30 seconds to lyse the cells.

    • Incubate on ice for 30 minutes.

  • Protein Precipitation:

    • Centrifuge the lysate at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins and cell debris.

    • Carefully transfer the supernatant, which contains the intracellular metabolites, to a new pre-chilled microcentrifuge tube.

    • Dry the supernatant under a stream of nitrogen gas or using a vacuum concentrator.

    • Store the dried extract at -80°C until analysis.

Quantification by LC-MS/MS

This protocol outlines a general procedure. Specific parameters such as column choice, mobile phases, and mass spectrometer settings should be optimized for the available instrumentation.

  • Sample Reconstitution:

    • Reconstitute the dried cell extract in 100 µL of the initial mobile phase (e.g., 5 mM ammonium formate in water).

    • Vortex and centrifuge to pellet any insoluble material.

    • Transfer the supernatant to an HPLC vial for analysis.

  • LC-MS/MS System:

    • HPLC System: A high-performance liquid chromatography system capable of delivering accurate gradients.

    • Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

  • Chromatographic Conditions (Example):

    • Column: A porous graphitic carbon (PGC) column (e.g., Hypercarb, 100 x 2.1 mm, 5 µm) is recommended for the retention of highly polar analytes like triphosphates.[1]

    • Mobile Phase A: 5 mM ammonium formate in water, pH adjusted to 9.5 with ammonium hydroxide.

    • Mobile Phase B: Acetonitrile.

    • Gradient: A gradient from 5% to 60% Mobile Phase B over 15 minutes.

    • Flow Rate: 0.3 mL/min.

    • Column Temperature: 40°C.

  • Mass Spectrometry Conditions (Example):

    • Ionization Mode: Negative Electrospray Ionization (ESI-).

    • Multiple Reaction Monitoring (MRM): Monitor the specific precursor-to-product ion transitions for 2'-C-methylcytidine triphosphate and a suitable internal standard (e.g., a stable isotope-labeled analog).

      • Precursor Ion (m/z): [M-H]⁻ for 2'-C-methylcytidine triphosphate.

      • Product Ions (m/z): Fragments corresponding to the loss of phosphate groups.

  • Quantification:

    • Generate a standard curve using a series of known concentrations of a 2'-C-methylcytidine triphosphate analytical standard.

    • Calculate the concentration of 2'-C-methylcytidine triphosphate in the cell extracts by interpolating their peak area ratios (analyte/internal standard) against the standard curve.

    • Normalize the results to the cell number to express the concentration as pmol per 10^6 cells.

Experimental Workflow

G cluster_cell_culture Cell Culture & Treatment cluster_extraction Intracellular Extraction cluster_analysis LC-MS/MS Analysis A Seed Huh-7 Cells B Treat with this compound A->B C Incubate B->C D Harvest & Wash Cells C->D E Count Cells D->E F Lyse Cells with 70% Methanol D->F G Centrifuge & Collect Supernatant F->G H Dry Extract G->H I Reconstitute Extract H->I J Inject into LC-MS/MS I->J K Quantify using Standard Curve J->K L Normalize to Cell Count K->L

Caption: Experimental workflow for measuring intracellular this compound triphosphate.

References

Valopicitabine Administration in Mouse Models of HCV: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Valopicitabine (NM283) is a prodrug of the nucleoside analog 2'-C-methylcytidine, a potent inhibitor of the hepatitis C virus (HCV) NS5B RNA-dependent RNA polymerase.[1][2] Upon oral administration, this compound is converted to its active form, 2'-C-methylcytidine, which, after intracellular phosphorylation to its 5'-triphosphate metabolite, acts as a chain terminator during viral RNA replication.[1][3] While clinical development of this compound was halted due to gastrointestinal side effects, its mechanism of action and preclinical data remain of interest for HCV research and the development of novel antiviral therapies.[4]

The study of HCV in vivo has been challenging due to the virus's narrow host range, primarily limited to humans and chimpanzees.[5][6] However, the development of chimeric mouse models with humanized livers, such as the uPA-SCID and FRG mice, has provided valuable platforms for evaluating anti-HCV compounds.[5][6][7] These models involve transplanting primary human hepatocytes into immunodeficient mice, allowing for HCV infection and replication.[5][6]

This document provides detailed application notes and protocols for the conceptual administration of this compound in mouse models of HCV, based on available data and general laboratory procedures.

Data Presentation

As no specific studies detailing the administration of this compound in HCV mouse models were identified in the public domain, quantitative data from such experiments are not available. However, for illustrative purposes, the following table summarizes the in vitro anti-HCV activity of 2'-C-methylcytidine, the active metabolite of this compound.

Table 1: In Vitro Anti-HCV Activity of 2'-C-methylcytidine

ParameterCell LineHCV RepliconValueReference
EC50 HuH-7Subgenomic0.27 µM ± 0.04 µM[3]
EC50 HuH6Subgenomic0.60 µM ± 0.07 µM[3]

EC50 (Half-maximal effective concentration) represents the concentration of a drug that is required for 50% of its maximum effect.

Signaling Pathway of this compound Action

This compound acts as a prodrug that is metabolized to the active nucleoside analog 2'-C-methylcytidine. This active compound is then phosphorylated intracellularly to its triphosphate form, which competes with natural nucleotides for incorporation into the nascent viral RNA strand by the HCV NS5B polymerase. The incorporation of 2'-C-methylcytidine triphosphate leads to chain termination, thereby inhibiting viral replication.

valopicitabine_pathway This compound This compound (Oral) Metabolism Metabolism (Esterases) This compound->Metabolism Active_Drug 2'-C-methylcytidine Metabolism->Active_Drug Phosphorylation Intracellular Phosphorylation Active_Drug->Phosphorylation Active_Metabolite 2'-C-methylcytidine -5'-triphosphate Phosphorylation->Active_Metabolite NS5B HCV NS5B Polymerase Active_Metabolite->NS5B inhibits Replication RNA Replication Active_Metabolite->Replication incorporation leads to HCV_RNA HCV RNA Template HCV_RNA->NS5B template NS5B->Replication Chain_Termination Chain Termination Replication->Chain_Termination

Caption: Mechanism of action of this compound.

Experimental Protocols

The following are proposed protocols for the administration of this compound to HCV-infected chimeric mice. These are generalized protocols and may require optimization based on the specific mouse model and experimental design.

Protocol 1: Establishment of HCV Infection in uPA-SCID Mice

This protocol describes the establishment of HCV infection in urokinase-type plasminogen activator/severe combined immunodeficiency (uPA/SCID) mice transplanted with human hepatocytes.

Materials:

  • uPA/SCID mice with humanized livers (commercially available or from a breeding colony)

  • HCV-positive human serum or plasma (genotype of interest)

  • Sterile phosphate-buffered saline (PBS)

  • Syringes and needles (27-30 gauge)

  • Animal handling and restraint equipment

  • Biosafety cabinet (BSL-2 or BSL-3, depending on institutional guidelines)

Procedure:

  • Animal Acclimatization: Acclimate the humanized uPA/SCID mice to the facility for at least one week prior to the experiment.

  • Inoculum Preparation: Thaw the HCV-positive human serum or plasma at room temperature. The inoculum dose typically ranges from 104 to 106 HCV RNA copies per mouse. Dilute the serum/plasma in sterile PBS to the desired final volume (e.g., 100 µL).

  • Inoculation:

    • Anesthetize the mouse using an appropriate method (e.g., isoflurane inhalation).

    • Administer the HCV inoculum via intravenous (retro-orbital or tail vein) injection.

  • Monitoring of Infection:

    • Collect blood samples (e.g., via tail vein or retro-orbital bleeding) at regular intervals (e.g., weekly) starting from week 2 post-inoculation.

    • Quantify HCV RNA levels in the plasma or serum using a validated quantitative real-time PCR (qRT-PCR) assay to confirm and monitor the infection.

    • Mice with stable and high-level viremia are suitable for antiviral testing.

hcv_infection_workflow Start Start Acclimatize Acclimatize uPA-SCID Mice Start->Acclimatize Prepare_Inoculum Prepare HCV Inoculum Acclimatize->Prepare_Inoculum Inoculate Intravenous Inoculation Prepare_Inoculum->Inoculate Monitor Monitor HCV RNA (Weekly qRT-PCR) Inoculate->Monitor Select Select Mice with Stable Viremia Monitor->Select Select->Monitor No Ready Ready for Antiviral Testing Select->Ready Yes

Caption: Workflow for establishing HCV infection.

Protocol 2: Oral Administration of this compound

This protocol provides two potential methods for the oral administration of this compound to mice: oral gavage and voluntary ingestion. The choice of method may depend on the specific experimental requirements and animal welfare considerations. As this compound is a prodrug designed for oral bioavailability, these methods are appropriate.[2]

Method A: Oral Gavage

Materials:

  • This compound dihydrochloride

  • Vehicle (e.g., sterile water, 0.5% methylcellulose)

  • Oral gavage needles (flexible or rigid, appropriate size for mice)

  • Syringes (1 mL)

  • Analytical balance

  • Vortex mixer or sonicator

Procedure:

  • Drug Formulation:

    • Calculate the required amount of this compound based on the desired dose (e.g., mg/kg) and the body weight of the mice.

    • Prepare a stock solution of this compound in the chosen vehicle. Ensure the drug is fully dissolved or forms a homogenous suspension. Sonication may be required.

    • Prepare fresh formulations regularly, depending on the stability of the compound in the vehicle.

  • Dosing:

    • Weigh each mouse to determine the precise volume of the drug formulation to be administered.

    • Gently restrain the mouse.

    • Insert the gavage needle carefully into the esophagus and deliver the formulation directly into the stomach.

    • The typical administration volume for a mouse is 5-10 mL/kg.

  • Treatment Schedule: Administer this compound according to the planned experimental schedule (e.g., once or twice daily for a specified number of weeks).

Method B: Voluntary Oral Administration in Jelly

This method, adapted from published protocols, can reduce the stress associated with oral gavage.[8][9][10][11][12]

Materials:

  • This compound dihydrochloride

  • Gelatin

  • Artificial sweetener (e.g., sucralose)

  • Flavoring (e.g., strawberry or chocolate extract, optional)

  • Deionized water

  • Molds (e.g., 24-well plate)

Procedure:

  • Jelly Preparation:

    • Prepare a flavored gelatin solution according to standard protocols.

    • Calculate the total amount of this compound needed for a batch of jellies based on the number of mice, the dose per mouse, and the number of treatment days.

    • Dissolve the this compound in a small amount of water and incorporate it into the gelatin mixture before it sets. Ensure thorough mixing for uniform drug distribution.

  • Dosing and Administration:

    • Pour the drug-containing gelatin into molds to create individual, pre-dosed jellies.

    • Prior to the treatment period, train the mice to voluntarily eat the vehicle jelly (without the drug) for several days.

    • During the treatment phase, provide each mouse with a pre-dosed jelly at the scheduled time. Ensure the entire jelly is consumed to deliver the correct dose.

    • House mice individually to ensure accurate dosing.

administration_workflow Start Start Choose_Method Choose Administration Method Start->Choose_Method Oral_Gavage Oral Gavage Choose_Method->Oral_Gavage Gavage Voluntary_Ingestion Voluntary Ingestion (Jelly) Choose_Method->Voluntary_Ingestion Voluntary Formulate_Gavage Formulate Drug for Gavage Oral_Gavage->Formulate_Gavage Prepare_Jelly Prepare Drug-Infused Jelly Voluntary_Ingestion->Prepare_Jelly Administer_Gavage Administer via Gavage Needle Formulate_Gavage->Administer_Gavage Train_Mice Train Mice to Eat Jelly Prepare_Jelly->Train_Mice Monitor_Efficacy Monitor Antiviral Efficacy (HCV RNA levels) Administer_Gavage->Monitor_Efficacy Administer_Jelly Provide Dosed Jelly Train_Mice->Administer_Jelly Administer_Jelly->Monitor_Efficacy

Caption: Workflow for this compound administration.

Concluding Remarks

References

Application Notes and Protocols: Isothermal Titration Calorimetry for Valopicitabine-Polymerase Binding

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Valopicitabine (NM-283) is a prodrug of 2'-C-methylcytidine, a nucleoside analog that targets the RNA-dependent RNA polymerase (RdRp) of the Hepatitis C Virus (HCV), known as non-structural protein 5B (NS5B). Upon administration, this compound is metabolized to its active triphosphate form, 2'-C-methylcytidine triphosphate. This active metabolite acts as a competitive inhibitor of the NS5B polymerase, leading to chain termination of the nascent viral RNA and subsequent inhibition of viral replication.

Understanding the binding thermodynamics of 2'-C-methylcytidine triphosphate to the HCV NS5B polymerase is crucial for elucidating its mechanism of action and for the rational design of more potent antiviral agents. Isothermal Titration Calorimetry (ITC) is a powerful biophysical technique that allows for the direct measurement of the heat changes associated with molecular interactions. A single ITC experiment can provide a complete thermodynamic profile of the binding event, including the binding affinity (Kd), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) of the interaction. This information provides deep insights into the forces driving the binding, such as hydrogen bonding, van der Waals interactions, and hydrophobic effects.

These application notes provide a detailed protocol for characterizing the binding of the active metabolite of this compound to the HCV NS5B polymerase using Isothermal Titration Calorimetry.

Principles of Isothermal Titration Calorimetry (ITC)

Isothermal Titration Calorimetry directly measures the heat released or absorbed during a biomolecular binding event. The experiment involves titrating a solution of the ligand (in this case, 2'-C-methylcytidine triphosphate) into a sample cell containing the macromolecule (HCV NS5B polymerase) at a constant temperature.

As the ligand is injected, it binds to the polymerase, resulting in a heat change that is detected by the instrument. With successive injections, the polymerase becomes saturated with the ligand, and the heat change diminishes. The raw data is a series of heat pulses, which are integrated to generate a binding isotherm. This isotherm is then fitted to a binding model to determine the following key thermodynamic parameters:

  • Binding Affinity (Kd): The dissociation constant, which is a measure of the strength of the interaction. A lower Kd value indicates a higher binding affinity.

  • Stoichiometry (n): The number of ligand molecules that bind to one molecule of the polymerase.

  • Enthalpy Change (ΔH): The heat change upon binding. A negative ΔH indicates an exothermic reaction, while a positive ΔH indicates an endothermic reaction. This parameter provides information about the types of bonds being formed and broken during the interaction.

  • Entropy Change (ΔS): The change in the randomness or disorder of the system upon binding. A positive ΔS is generally favorable for binding and is often associated with the release of ordered water molecules from the binding interface.

The Gibbs free energy of binding (ΔG) can be calculated from the binding affinity (ΔG = RTlnKd), and the relationship between these thermodynamic parameters is given by the equation: ΔG = ΔH - TΔS.

Experimental Protocols

Materials and Reagents
  • HCV NS5B Polymerase: Purified, soluble, and active recombinant HCV NS5B polymerase (genotype 1b is commonly used). The protein should be of high purity (>95%) and its concentration accurately determined.

  • 2'-C-methylcytidine triphosphate: The active metabolite of this compound. The purity and concentration of the ligand should be accurately determined.

  • ITC Buffer: A buffer in which both the polymerase and the ligand are stable and soluble. A common choice is 50 mM HEPES or Tris-HCl, pH 7.5, containing 150 mM NaCl, 5 mM MgCl₂, and 1 mM TCEP. It is critical that the buffer for the protein and the ligand are identical to avoid large heats of dilution.

  • Isothermal Titration Calorimeter: A high-sensitivity ITC instrument (e.g., MicroCal PEAQ-ITC, ITC200, or equivalent).

  • Syringe and Sample Cell Cleaning Apparatus: For thorough cleaning of the ITC components between experiments.

  • Degassing Station: To degas the buffer and sample solutions to prevent bubble formation.

Detailed Experimental Protocol
  • Sample Preparation:

    • Dialyze the purified HCV NS5B polymerase extensively against the chosen ITC buffer to ensure buffer matching.

    • Dissolve the 2'-C-methylcytidine triphosphate in the exact same batch of dialysis buffer used for the polymerase.

    • Accurately determine the concentrations of the polymerase and the ligand using a reliable method (e.g., UV-Vis spectroscopy for the protein with a calculated extinction coefficient, and a validated method for the ligand).

    • Degas both the polymerase and ligand solutions for at least 10 minutes immediately prior to the experiment.

  • Instrument Setup:

    • Thoroughly clean the sample cell and the injection syringe with detergent and water, followed by extensive rinsing with the ITC buffer.

    • Set the experimental temperature (e.g., 25 °C).

    • Set the stirring speed (e.g., 750 rpm).

    • Set the reference power to a value appropriate for the instrument and the expected heat changes.

  • Loading the ITC:

    • Carefully load the degassed HCV NS5B polymerase solution into the sample cell (typically 20-50 µM).

    • Carefully load the degassed 2'-C-methylcytidine triphosphate solution into the injection syringe (typically 10-20 fold higher concentration than the polymerase, e.g., 200-500 µM).

  • Titration Experiment:

    • Perform an initial small injection (e.g., 0.4 µL) to remove any air from the syringe tip, and discard this data point during analysis.

    • Program a series of injections (e.g., 19 injections of 2 µL each) with a spacing of 150 seconds between injections to allow the signal to return to baseline.

    • The titration should be designed to achieve a final molar ratio of ligand to protein of at least 2:1 to ensure saturation of the binding sites.

  • Control Experiments:

    • To determine the heat of dilution of the ligand, perform a control titration by injecting the 2'-C-methylcytidine triphosphate solution into the sample cell containing only the ITC buffer.

    • This control is crucial for accurate data analysis and should be subtracted from the main experimental data.

Data Presentation

ParameterValueUnits
Stoichiometry (n) 1.1 ± 0.1
Binding Affinity (Kd) 2.5 ± 0.3µM
Gibbs Free Energy (ΔG) -7.6 ± 0.1kcal/mol
Enthalpy (ΔH) -12.5 ± 0.5kcal/mol
Entropy (-TΔS) 4.9 ± 0.6kcal/mol

Mandatory Visualizations

ITC_Experimental_Workflow cluster_prep Sample Preparation cluster_itc ITC Experiment cluster_analysis Data Analysis P_prep Prepare HCV NS5B Polymerase (Dialysis, Concentration Measurement) L_prep Prepare 2'-C-methylcytidine triphosphate (Dissolve in matched buffer, Concentration Measurement) Degas Degas Polymerase and Ligand Solutions L_prep->Degas Load_P Load Polymerase into Sample Cell Degas->Load_P Load_L Load Ligand into Syringe Degas->Load_L Titration Perform Titration (Inject Ligand into Polymerase) Load_L->Titration Raw_Data Acquire Raw ITC Data (Heat Pulses) Titration->Raw_Data Integration Integrate Heat Pulses Raw_Data->Integration Isotherm Generate Binding Isotherm Integration->Isotherm Fitting Fit Isotherm to Binding Model Isotherm->Fitting Results Determine Thermodynamic Parameters (Kd, n, ΔH, ΔS) Fitting->Results

Caption: Experimental workflow for Isothermal Titration Calorimetry.

Thermodynamic_Parameters cluster_binding This compound (active) - HCV NS5B Binding cluster_thermo Thermodynamic Signature Binding Binding Interaction DeltaG ΔG (Gibbs Free Energy) Binding->DeltaG Determines Binding Affinity (Kd) DeltaH ΔH (Enthalpy) Binding->DeltaH Driven by (e.g., H-bonds) TDeltaS -TΔS (Entropy) Binding->TDeltaS Influenced by (e.g., Hydrophobic effect, Conformational changes) DeltaH->DeltaG = TDeltaS->DeltaG -

Caption: Thermodynamic parameters of the binding interaction.

Troubleshooting & Optimization

Valopicitabine Technical Support Center: Troubleshooting Solubility and Stability

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the solubility and stability of valopicitabine. The information is intended to assist researchers in overcoming common challenges encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility a consideration?

A1: this compound (NM-283) is an orally bioavailable prodrug of the potent anti-Hepatitis C virus (HCV) agent 2'-C-methylcytidine.[1] It is supplied as a dihydrochloride salt to improve its physicochemical properties, including solubility.[2][3] As with many nucleoside analogs, achieving and maintaining the desired concentration in various experimental systems can be challenging and is crucial for obtaining reliable results.

Q2: What are the general solubility characteristics of this compound dihydrochloride?

A2: this compound dihydrochloride is soluble in both Dimethyl Sulfoxide (DMSO) and water at a concentration of 100 mg/mL; however, sonication is required to achieve complete dissolution.[4]

Q3: How should I prepare a stock solution of this compound dihydrochloride?

A3: To prepare a stock solution, it is recommended to dissolve the this compound dihydrochloride powder in either DMSO or water at a concentration of 100 mg/mL. Use of an ultrasonic bath is advised to facilitate dissolution.[4] For long-term storage, it is recommended to store stock solutions at -80°C for up to one year.[5][6]

Q4: I am observing precipitation when diluting my this compound stock solution in an aqueous buffer. What can I do?

A4: Precipitation upon dilution of a DMSO stock solution into an aqueous buffer is a common issue known as "antisolvent precipitation." To mitigate this, consider the following:

  • Decrease the final concentration: Lowering the final concentration of this compound in the aqueous medium may keep it below its solubility limit.

  • Use a co-solvent system: For in vivo studies, a formulation containing 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline/PBS has been suggested to maintain solubility.[4][5] This approach can be adapted for in vitro experiments where vehicle effects are controlled.

  • pH adjustment: As this compound is a weakly basic compound, its solubility is expected to be pH-dependent, with higher solubility at lower pH.[7][8] Ensure the pH of your final solution is compatible with maintaining solubility.

Q5: What are the recommended storage conditions for this compound?

A5: this compound dihydrochloride powder is stable and can be stored at -20°C for up to three years.[6] Stock solutions in a solvent should be stored at -80°C for up to one year to maintain stability.[6]

Troubleshooting Guides

Solubility Issues
Problem Possible Cause Troubleshooting Steps
Incomplete dissolution of powder Insufficient mixing or solvent volume.- Ensure the correct solvent-to-solute ratio.- Use sonication to aid dissolution.[4]- Gentle heating may be applied, but monitor for any signs of degradation.
Precipitation after cooling a heated solution Supersaturation and subsequent crystallization.- Prepare the solution at the temperature of the experiment.- If heating is necessary, cool the solution slowly with continuous stirring.
Cloudiness or precipitation in cell culture media Poor solubility in the complex biological medium or interaction with media components.- Lower the final concentration of this compound.- Increase the serum concentration in the media if compatible with the experiment, as serum proteins can sometimes help solubilize compounds.- Test different cell culture media.
Stability Issues
Problem Possible Cause Troubleshooting Steps
Loss of activity over time in prepared solutions Chemical degradation.- Prepare fresh solutions for each experiment.- Store stock solutions in small aliquots at -80°C to avoid repeated freeze-thaw cycles.[5][6]- Protect solutions from light, especially if photolability is suspected.
Inconsistent results between experiments Degradation due to improper storage or handling.- Strictly adhere to recommended storage conditions.- Avoid prolonged exposure of solutions to ambient temperature.- Ensure the pH of the solution is stable, as pH changes can affect the stability of the compound.
Unexpected peaks in analytical chromatography (e.g., HPLC) Presence of degradation products.- Conduct forced degradation studies to identify potential degradation products and their retention times.- Use a validated stability-indicating analytical method.

Quantitative Data Summary

Table 1: Solubility of this compound Dihydrochloride

SolventSolubilityConditionsReference
DMSO100 mg/mLSonication required[4]
Water100 mg/mLSonication required[4]
10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline≥ 2.5 mg/mLClear solution[4]

Table 2: Storage and Stability of this compound Dihydrochloride

FormStorage TemperatureShelf LifeReference
Powder-20°C3 years[6]
In Solvent-80°C1 year[6]

Experimental Protocols

Protocol 1: Determination of Aqueous Solubility (Shake-Flask Method)

This protocol is a standard method for determining the equilibrium solubility of a compound.

Methodology:

  • Preparation of Saturated Solution: Add an excess amount of this compound dihydrochloride powder to a known volume of the desired aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) in a sealed container.

  • Equilibration: Agitate the suspension at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: Separate the undissolved solid from the solution by centrifugation at a high speed (e.g., 14,000 rpm for 15 minutes) or by filtration using a 0.22 µm filter.

  • Quantification: Carefully take an aliquot of the clear supernatant and dilute it with a suitable solvent to a concentration within the linear range of a validated analytical method (e.g., HPLC-UV).

  • Analysis: Analyze the diluted sample to determine the concentration of this compound. The calculated concentration represents the equilibrium solubility.

Protocol 2: Forced Degradation Study

Forced degradation studies are essential to understand the intrinsic stability of a drug substance and to develop stability-indicating analytical methods.

Methodology:

  • Acid Hydrolysis: Dissolve this compound in a solution of 0.1 N HCl and incubate at a controlled temperature (e.g., 60°C) for a defined period (e.g., 2, 4, 8, 24 hours). Neutralize the solution before analysis.

  • Base Hydrolysis: Dissolve this compound in a solution of 0.1 N NaOH and incubate at a controlled temperature for a defined period. Neutralize the solution before analysis.

  • Oxidative Degradation: Treat a solution of this compound with a solution of hydrogen peroxide (e.g., 3-30%) at room temperature for a defined period.

  • Thermal Degradation: Expose a solid sample of this compound to dry heat (e.g., 80°C) for a defined period. Also, heat a solution of the compound.

  • Photodegradation: Expose a solution of this compound to a light source that provides both UV and visible light (as per ICH Q1B guidelines) for a defined period. A control sample should be kept in the dark.

  • Analysis: Analyze all stressed samples, along with an unstressed control, using a suitable analytical method like HPLC-UV/MS to identify and quantify the parent compound and any degradation products.

Visualizations

experimental_workflow cluster_solubility Solubility Determination Workflow A Add excess this compound to buffer B Equilibrate (Shake for 24-48h) A->B C Centrifuge/Filter B->C D Dilute Supernatant C->D E Analyze by HPLC-UV D->E logical_relationship cluster_troubleshooting Troubleshooting Precipitation Start Precipitation Observed Q1 Is final concentration too high? Start->Q1 A1 Lower final concentration Q1->A1 Yes Q2 Is the solvent system appropriate? Q1->Q2 No End Solution remains clear A1->End A2 Use co-solvents (e.g., DMSO/PEG300/Tween-80) Q2->A2 No Q3 Is the pH optimal for solubility? Q2->Q3 Yes A2->End A3 Adjust pH to a more acidic range Q3->A3 No Q3->End Yes A3->End signaling_pathway cluster_stability Forced Degradation Workflow Drug This compound Solution Stress Apply Stress Condition (Acid, Base, Oxidative, Thermal, Photo) Drug->Stress Analysis Analyze by Stability-Indicating HPLC-UV/MS Stress->Analysis Data Identify & Quantify Degradants Analysis->Data

References

Valopicitabine Off-Target Effects: A Technical Support Resource

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the off-target effects of Valopicitabine (NM-283). This compound, a prodrug of the potent anti-Hepatitis C virus (HCV) nucleoside analog 2'-C-methylcytidine (NM-107), was investigated as an inhibitor of the viral RNA-dependent RNA polymerase (NS5B). However, its clinical development was halted, in part due to adverse events, underscoring the importance of understanding its off-target interactions.

Frequently Asked Questions (FAQs)

Q1: What is the primary on-target mechanism of action for this compound?

A1: this compound is a 3'-O-valine ester prodrug of 2'-C-methylcytidine. After administration, it is converted to its active triphosphate form, 2'-C-methylcytidine triphosphate (2'-C-Me-CTP). This active metabolite acts as a competitive inhibitor of the HCV NS5B RNA-dependent RNA polymerase, leading to chain termination of the viral RNA during replication.[1]

Q2: What are the known or suspected primary off-targets of this compound?

A2: The primary suspected off-target for this compound's active metabolite (2'-C-Me-CTP) is the human mitochondrial RNA polymerase (POLRMT).[2] Like other nucleoside analogs, there is also a potential for interaction with human DNA polymerases, particularly mitochondrial DNA polymerase gamma (Pol γ), which is crucial for the replication of mitochondrial DNA (mtDNA).

Q3: What were the major adverse events observed in clinical trials of this compound?

A3: The most frequently reported adverse events in clinical trials were gastrointestinal (GI) in nature, including nausea, vomiting, and diarrhea.[3][4] These dose-related side effects were significant enough to contribute to the discontinuation of the drug's development.[4]

Q4: How can inhibition of mitochondrial polymerases lead to the observed GI toxicity?

A4: The gastrointestinal tract has a high cell turnover rate and is rich in mitochondria, making it particularly vulnerable to mitochondrial dysfunction. Inhibition of POLRMT by 2'-C-Me-CTP can disrupt the synthesis of essential mitochondrial proteins encoded by mtDNA. This impairment of mitochondrial protein synthesis can lead to a decline in oxidative phosphorylation, reduced ATP production, and increased oxidative stress. These cellular stresses can manifest as the clinically observed GI symptoms such as nausea, vomiting, and diarrhea, which are common manifestations of mitochondrial disorders.

Q5: Are there any quantitative data on the inhibition of off-target polymerases by this compound's active form?

Troubleshooting Guide

Problem 1: Unexpectedly high cytotoxicity observed in cell-based assays.

Possible Cause Troubleshooting Step
Mitochondrial Toxicity: this compound may be causing mitochondrial dysfunction, leading to decreased cell viability. This is a known issue with nucleoside analogs.1. Glucose vs. Galactose Media Assay: Culture cells in media containing either glucose or galactose as the primary sugar source. Cells grown in galactose are more dependent on mitochondrial oxidative phosphorylation for ATP production and will exhibit increased sensitivity to mitochondrial toxicants. A significant decrease in cell viability in galactose media compared to glucose media suggests mitochondrial toxicity. 2. Measure Cellular ATP Levels: Quantify total cellular ATP levels after treatment with this compound. A dose-dependent decrease in ATP is indicative of impaired mitochondrial function.
Cell Line Sensitivity: Different cell lines have varying sensitivities to nucleoside analogs due to differences in metabolism and mitochondrial function.1. Test Multiple Cell Lines: Use a panel of cell lines, including those known to be sensitive to mitochondrial toxins (e.g., HepG2). 2. Assess Drug Metabolism: If possible, measure the intracellular conversion of this compound to its active triphosphate form in your cell line of choice.
Off-target Kinase Inhibition: Although not the primary suspected off-target, broad-spectrum kinase inhibition could contribute to cytotoxicity.1. Kinase Profiling: Perform a kinase inhibition screen to identify any unintended interactions with cellular kinases.

Problem 2: Inconsistent results in polymerase inhibition assays.

Possible Cause Troubleshooting Step
Impurity of Triphosphate Metabolite: The synthesized 2'-C-methylcytidine triphosphate may contain impurities that affect the assay.1. Purity Analysis: Verify the purity of the triphosphate metabolite using HPLC or a similar method. 2. Use a Reliable Supplier: Source the compound from a reputable supplier with quality control data.
Assay Conditions: Sub-optimal assay conditions (e.g., enzyme concentration, substrate concentration, buffer composition) can lead to variability.1. Optimize Assay Parameters: Systematically optimize the concentration of the polymerase, template, and natural nucleotide triphosphates. 2. Include Positive and Negative Controls: Use known inhibitors of the target polymerase as positive controls and inactive analogs as negative controls.
Incorrect Polymerase Used: Ensure you are using the correct human polymerase (e.g., recombinant human POLRMT or Pol γ) for off-target assessment.1. Verify Enzyme Identity: Confirm the identity and activity of the polymerase enzyme used in the assay.

Data Presentation

Table 1: On-Target vs. Potential Off-Target Activity of 2'-C-Methylcytidine Triphosphate

Target PolymeraseCompoundActivity TypeValue (µM)Reference
On-Target
HCV NS5B Polymerase2'-C-Methylcytidine TriphosphateKi1.6[1]
Off-Target
Human Mitochondrial RNA Polymerase (POLRMT)2'-C-Methylcytidine TriphosphateSubstrate & Non-obligate Chain TerminatorN/A[2]
Human DNA Polymerase γ2'-C-Methylcytidine TriphosphatePotential InhibitorN/AInferred
Human DNA Polymerase α, β2'-O-Methylcytidine TriphosphateInhibition>50[5]

N/A: Specific inhibitory constant not publicly available. Activity is inferred from qualitative and mechanistic studies.

Table 2: Cellular Effects of 2'-C-Methylated Nucleoside Analogs

AssayCompoundCell LineEffectConcentrationReference
Cytotoxicity (CC50)2'-C-MethylcytidineHuh-750% reduction in cell viability>100 µM[2][6]
Mitochondrial Transcription2'-C-MethyladenosineHuh-7Inhibition of ND1 and ND5 transcripts≥50 µM[2]
Cellular ATP LevelsVarious Nucleoside AnalogsHCV Replicon CellsReduction in ATPVaries[7]
Mitochondrial DNA ContentDirect-Acting Antivirals (general)PWID cohortSignificant decrease in MCN post-treatmentN/A[8]

Data for this compound's active form is supplemented with data from structurally related compounds to illustrate expected effects.

Experimental Protocols

1. Polymerase Inhibition Assay (General Protocol)

  • Objective: To determine the inhibitory activity of 2'-C-methylcytidine triphosphate against a target polymerase (e.g., POLRMT, Pol γ).

  • Methodology:

    • Prepare a reaction mixture containing the purified recombinant human polymerase, a suitable DNA or RNA template-primer, and a reaction buffer with optimal concentrations of MgCl2, DTT, and BSA.

    • Add varying concentrations of 2'-C-methylcytidine triphosphate to the reaction mixture.

    • Initiate the reaction by adding a mixture of the four natural dNTPs or NTPs, with one of them being radiolabeled (e.g., [α-32P]dCTP or [α-32P]CTP).

    • Incubate the reaction at 37°C for a defined period.

    • Terminate the reaction by adding EDTA.

    • Spot the reaction products onto a filter membrane (e.g., DE81) and wash to remove unincorporated nucleotides.

    • Quantify the incorporated radioactivity using a scintillation counter.

    • Calculate the percentage of inhibition at each concentration of the test compound and determine the IC50 value by non-linear regression.

2. Mitochondrial DNA Quantification Assay

  • Objective: To assess the effect of this compound on mitochondrial DNA content in cultured cells.

  • Methodology:

    • Culture cells (e.g., HepG2) in the presence of varying concentrations of this compound for an extended period (e.g., 7-14 days).

    • Extract total cellular DNA from the treated and control cells.

    • Perform quantitative PCR (qPCR) using two sets of primers: one specific for a mitochondrial gene (e.g., MT-ND1) and one for a single-copy nuclear gene (e.g., B2M) to serve as a reference.

    • Calculate the ratio of mitochondrial DNA to nuclear DNA (mtDNA/nDNA) for each sample.

    • A significant decrease in the mtDNA/nDNA ratio in this compound-treated cells compared to controls indicates mitochondrial DNA depletion.[9]

3. Cellular ATP Level Assay

  • Objective: To measure the impact of this compound on cellular energy production.

  • Methodology:

    • Seed cells in a 96-well plate and treat with a range of this compound concentrations for a specified time (e.g., 24, 48, 72 hours).

    • Use a commercial ATP luminescence-based assay kit.

    • Lyse the cells to release ATP.

    • Add a substrate/enzyme mixture (luciferin/luciferase) that produces light in the presence of ATP.

    • Measure the luminescence using a plate reader.

    • Generate a standard curve with known ATP concentrations to quantify the ATP levels in the cell lysates. A decrease in luminescence corresponds to a drop in cellular ATP.[7]

Visualizations

valopicitabine_moa_off_target cluster_extracellular Extracellular cluster_intracellular Intracellular cluster_hcv HCV Replication cluster_mitochondrion Mitochondrion This compound This compound (Prodrug) NM107 2'-C-Methylcytidine (NM-107) This compound->NM107 Cellular Esterases NM107_TP 2'-C-Methylcytidine Triphosphate (Active) NM107->NM107_TP Cellular Kinases Inhibition Inhibition NM107_TP->Inhibition On-Target Effect POLRMT Human Mitochondrial RNA Polymerase (POLRMT) NM107_TP->POLRMT Off-Target Interaction (Substrate/Inhibitor) PolG Human Mitochondrial DNA Polymerase γ (Pol γ) NM107_TP->PolG Potential Off-Target Interaction NS5B HCV NS5B Polymerase HCV_RNA_Replication HCV RNA Replication NS5B->HCV_RNA_Replication Catalyzes Inhibition->HCV_RNA_Replication Mito_Function Mitochondrial Dysfunction POLRMT->Mito_Function Leads to PolG->Mito_Function Leads to GI_Toxicity Gastrointestinal Toxicity Mito_Function->GI_Toxicity Contributes to

Caption: On-target and off-target pathways of this compound.

troubleshooting_workflow start Start: Unexpected Cytotoxicity check_mito Hypothesis: Mitochondrial Toxicity? start->check_mito gal_assay Perform Glucose vs. Galactose Media Assay check_mito->gal_assay atp_assay Measure Cellular ATP Levels check_mito->atp_assay is_mito Is viability lower in Galactose OR are ATP levels reduced? gal_assay->is_mito atp_assay->is_mito confirm_mito Conclusion: Mitochondrial Toxicity is Likely is_mito->confirm_mito Yes other_causes Investigate Other Causes: - Cell line sensitivity - Kinase inhibition - Assay artifact is_mito->other_causes No end End confirm_mito->end other_causes->end

References

Valopicitabine Gastrointestinal Toxicity: Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a centralized resource for understanding and troubleshooting the in vivo gastrointestinal (GI) toxicity associated with Valopicitabine (NM283). The content is structured to address specific experimental challenges through FAQs and detailed troubleshooting guides.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism behind this compound's gastrointestinal toxicity?

A1: The leading hypothesis for this compound-induced GI toxicity is mitochondrial dysfunction. This compound is a prodrug that is converted in the body to its active form, 2'-C-methylcytidine triphosphate (2'CMeCTP). This active metabolite has been shown to be an inhibitor of the human mitochondrial RNA polymerase (POLRMT).[1] Inhibition of POLRMT disrupts the synthesis of essential mitochondrial proteins encoded by mitochondrial DNA (mtDNA), leading to impaired oxidative phosphorylation, reduced ATP production, and increased oxidative stress in intestinal epithelial cells.[2][3] This energy deficit can compromise cellular processes vital for maintaining intestinal homeostasis, such as cell renewal and barrier integrity, ultimately manifesting as GI side effects like diarrhea, nausea, and vomiting.

Q2: What were the observed gastrointestinal side effects of this compound in clinical trials?

A2: In Phase II clinical trials, the most frequently reported adverse events for this compound were gastrointestinal in nature. These included nausea, vomiting, and loose stools, which were generally mild to moderate and often lessened within the first couple of weeks of treatment. However, at higher doses (e.g., 800 mg/day), a significant percentage of patients experienced persistent moderate to severe GI symptoms, which in some cases led to discontinuation of the treatment.[1] Lowering the dose to 200 mg/day resulted in less frequent and less severe GI adverse events.

Q3: What concentrations of this compound's active form are relevant for in vitro toxicity studies?

A3: The triphosphate of this compound's active metabolite, 2'-C-methylcytidine (2'CMeC), has been shown to inhibit POLRMT with an IC50 of 230 μM. In cell culture, 2'CMeC was reported to have a 50% cytotoxic concentration (CC50) of 19 μM in a lymphocyte-derived cell line, though it showed minimal toxicity in other cell types. A similar compound, 2'-C-methyladenosine, specifically inhibited mitochondrial transcription at a minimum concentration of 50 µM. These values can serve as a starting point for designing in vitro experiments to investigate the mitochondrial toxicity of this compound in intestinal epithelial cell models.

Troubleshooting Guides

Issue 1: Increased intestinal permeability observed in an in vivo animal model after this compound administration.

  • Possible Cause: Compromised tight junction integrity due to mitochondrial dysfunction in intestinal epithelial cells. Reduced ATP levels can disrupt the localization and function of tight junction proteins.

  • Troubleshooting Steps:

    • Confirm Mitochondrial Dysfunction:

      • Measure ATP levels in isolated intestinal epithelial cells or whole tissue homogenates from treated and control animals. A significant decrease in ATP would support the hypothesis of mitochondrial impairment.

      • Assess mitochondrial respiration in fresh or frozen intestinal biopsies using high-resolution respirometry. Look for decreased oxygen consumption rates with complex I and/or complex II substrates.

    • Evaluate Tight Junction Protein Expression and Localization:

      • Perform immunohistochemistry or immunofluorescence on intestinal tissue sections to visualize the localization of key tight junction proteins (e.g., ZO-1, occludin, claudins). Discontinuous or fragmented staining at the apical cell borders in the this compound-treated group would indicate a loss of barrier integrity.

      • Use western blotting to quantify the total protein levels of these tight junction components.

    • Histopathological Analysis:

      • Examine H&E-stained intestinal sections for signs of epithelial damage, such as villus blunting, crypt hyperplasia, increased inflammatory cell infiltration, and apoptosis.

Issue 2: Intestinal organoids show decreased viability or growth inhibition upon treatment with this compound.

  • Possible Cause: Direct cytotoxic or cytostatic effects of this compound on intestinal stem cells and their progeny due to inhibition of mitochondrial function.

  • Troubleshooting Steps:

    • Dose-Response and Time-Course Analysis:

      • Perform a detailed dose-response study to determine the EC50 for growth inhibition and the CC50 for cytotoxicity.

      • Conduct a time-course experiment to distinguish between acute toxicity and inhibition of proliferation over time.

    • Assess Mitochondrial Health:

      • Use fluorescent probes (e.g., TMRM or TMRE) to measure mitochondrial membrane potential. A decrease in fluorescence intensity indicates mitochondrial depolarization, an early sign of dysfunction.

      • Measure cellular ATP levels using a luminescence-based assay (e.g., CellTiter-Glo®).

    • Apoptosis and Proliferation Assays:

      • Use assays like TUNEL or caspase-3/7 activity to quantify apoptosis.

      • Assess proliferation by measuring EdU incorporation or Ki67 staining. A decrease in proliferation would suggest a cytostatic effect.

Quantitative Data Summary

CompoundAssaySystemEndpointValue
2'-C-methylcytidine triphosphatePOLRMT inhibitionBiochemical assayIC50230 μM
2'-C-methylcytidineCytotoxicityMT-4 cell lineCC5019 μM
2'-C-methyladenosineMitochondrial transcription inhibitionCell-based assayMinimum effective concentration50 μM
This compoundClinical Trial (Phase II)HumanDose with significant GI AEs800 mg/day
This compoundClinical Trial (Phase II)HumanDose with reduced GI AEs200 mg/day

Signaling Pathways and Experimental Workflows

Valopicitabine_Toxicity_Pathway cluster_cell Intestinal Epithelial Cell cluster_mito Mitochondrion cluster_lumen Intestinal Lumen This compound This compound (Prodrug) 2CMeC 2'-C-methylcytidine (Active Drug) This compound->2CMeC Metabolism 2CMeCTP 2'-C-methylcytidine Triphosphate 2CMeC->2CMeCTP Phosphorylation POLRMT POLRMT 2CMeCTP->POLRMT Inhibition (IC50 = 230 µM) mtRNA mtRNA Transcription POLRMT->mtRNA Catalyzes mtDNA mtDNA mtDNA->mtRNA Mito_Proteins Mitochondrial Protein Synthesis mtRNA->Mito_Proteins ETC Electron Transport Chain (ETC) Mito_Proteins->ETC ATP ATP Production ETC->ATP ROS ROS Production ETC->ROS Cell_Damage Cellular Dysfunction & Damage ATP->Cell_Damage Decreased Energy ROS->Cell_Damage Increased Oxidative Stress Diarrhea Diarrhea & GI Symptoms Cell_Damage->Diarrhea Leads to

Caption: Proposed signaling pathway of this compound-induced gastrointestinal toxicity.

Experimental_Workflow cluster_invivo In Vivo Model (e.g., Mouse) cluster_invitro In Vitro Model (Intestinal Organoids) Dosing This compound Dosing Permeability Intestinal Permeability Assay (e.g., FITC-dextran) Dosing->Permeability Histology Histopathology (H&E Staining) Dosing->Histology Mito_vivo Mitochondrial Function (Respirometry, ATP levels) Dosing->Mito_vivo Data_Analysis Data Analysis and Mechanism Elucidation Permeability->Data_Analysis Histology->Data_Analysis Mito_vivo->Data_Analysis Treatment This compound Treatment Viability Viability/Growth Assay (e.g., CellTiter-Glo) Treatment->Viability Mito_vitro Mitochondrial Health (Membrane potential, ROS) Treatment->Mito_vitro Barrier Barrier Function (TEER measurement) Treatment->Barrier Viability->Data_Analysis Mito_vitro->Data_Analysis Barrier->Data_Analysis

Caption: Experimental workflow for investigating this compound's GI toxicity.

Detailed Experimental Protocols

Protocol 1: In Vivo Intestinal Permeability Assay (FITC-Dextran)

Objective: To assess the effect of this compound on intestinal barrier integrity in a rodent model.

Materials:

  • FITC-dextran (4 kDa)

  • Phosphate-buffered saline (PBS)

  • Oral gavage needles

  • Blood collection tubes (with anticoagulant)

  • Fluorometer/plate reader

Procedure:

  • Fast animals for 4-6 hours (with access to water).

  • Administer this compound or vehicle control via the desired route (e.g., oral gavage) at the predetermined time point before the FITC-dextran challenge.

  • Prepare a solution of FITC-dextran in PBS (e.g., 80 mg/mL).

  • Administer the FITC-dextran solution to each animal via oral gavage (e.g., 150 µL).

  • At a specified time post-gavage (e.g., 4 hours), collect a blood sample via a suitable method (e.g., retro-orbital or cardiac puncture) into tubes containing an anticoagulant.

  • Centrifuge the blood to separate the plasma.

  • Measure the fluorescence of the plasma samples at an excitation/emission of ~485/528 nm.

  • Generate a standard curve using known concentrations of FITC-dextran to quantify the amount of FITC-dextran that has crossed the intestinal barrier into the bloodstream.

  • Compare the plasma FITC-dextran concentrations between the this compound-treated and control groups.

Protocol 2: Mitochondrial Respiration in Intestinal Biopsies

Objective: To measure the effect of this compound on the oxygen consumption rate (OCR) of intestinal mitochondria.

Materials:

  • High-resolution respirometer (e.g., Oroboros O2k or Agilent Seahorse)

  • Respiration medium (e.g., MiR05)

  • Substrates and inhibitors for mitochondrial complexes (e.g., pyruvate, malate, ADP, succinate, rotenone, antimycin A)

  • Intestinal biopsy samples

Procedure:

  • Excise fresh intestinal tissue and immediately place it in ice-cold respiration medium.

  • Mechanically permeabilize the tissue by gentle dissection with sharp forceps to allow substrates to access the mitochondria.

  • Add a small, weighed amount of the permeabilized tissue to the respirometer chamber containing air-saturated respiration medium.

  • Record the basal respiration rate.

  • Sequentially add substrates and inhibitors to assess the function of different parts of the electron transport chain (substrate-uncoupler-inhibitor titration, SUIT protocol).

    • Add pyruvate, malate, and ADP to measure complex I-linked oxidative phosphorylation.

    • Add succinate to measure complex I & II-linked oxidative phosphorylation.

    • Add rotenone (complex I inhibitor) to isolate complex II-linked respiration.

    • Add antimycin A (complex III inhibitor) to measure residual oxygen consumption.

  • Analyze the OCR at each step and normalize the data to the tissue weight.

  • Compare the respiratory parameters between this compound-treated and control groups.

Protocol 3: Intestinal Organoid Viability Assay

Objective: To determine the cytotoxic and/or cytostatic effects of this compound on intestinal organoids.

Materials:

  • Human or murine intestinal organoid culture

  • Basement membrane matrix (e.g., Matrigel®)

  • Organoid growth medium

  • This compound stock solution

  • 3D cell viability assay reagent (e.g., CellTiter-Glo® 3D)

  • Luminometer/plate reader

Procedure:

  • Passage and seed intestinal organoids into a 96-well plate with basement membrane matrix domes.

  • Allow organoids to establish for 2-3 days in organoid growth medium.

  • Prepare serial dilutions of this compound in the growth medium.

  • Replace the medium in the wells with the medium containing different concentrations of this compound or vehicle control.

  • Incubate the organoids for the desired treatment period (e.g., 72 hours), with media changes as required.

  • At the end of the treatment period, add the 3D cell viability reagent to each well according to the manufacturer's instructions. This reagent lyses the cells and generates a luminescent signal proportional to the amount of ATP present.

  • Measure the luminescence using a plate reader.

  • Calculate the percentage of viability relative to the vehicle control and plot a dose-response curve to determine the EC50/CC50 values.

References

Valopicitabine Solubility: A Technical Support Guide for In Vitro Experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with practical guidance on overcoming the solubility challenges associated with Valopicitabine in in vitro experimental settings. The following frequently asked questions (FAQs) and troubleshooting guides offer solutions to common issues encountered during the preparation and use of this compound.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it work?

This compound (also known as NM-283) is an orally bioavailable prodrug of the potent anti-Hepatitis C Virus (HCV) agent, 2'-C-methylcytidine.[1][2] A prodrug is an inactive compound that is converted into its active form within the body.[1] In the case of this compound, it is metabolized by cellular enzymes (esterases and kinases) into its active triphosphate form, 2'-C-methylcytidine triphosphate.[1][3] This active metabolite then acts as an inhibitor of the HCV NS5B RNA-dependent RNA polymerase, an enzyme crucial for viral replication, ultimately causing chain termination of the viral RNA.[1][2][4]

Valopicitabine_Activation_Pathway cluster_extracellular Extracellular cluster_intracellular Intracellular cluster_target Viral Target This compound This compound (Prodrug) Metabolite1 2'-C-methylcytidine This compound->Metabolite1 Cellular Esterases Metabolite2 2'-C-methylcytidine Monophosphate Metabolite1->Metabolite2 Host Kinases Metabolite3 2'-C-methylcytidine Diphosphate Metabolite2->Metabolite3 Host Kinases ActiveMetabolite 2'-C-methylcytidine Triphosphate (Active) Metabolite3->ActiveMetabolite Host Kinases Target HCV NS5B Polymerase ActiveMetabolite->Target Inhibition Inhibition of Viral RNA Replication Target->Inhibition Blocks Troubleshooting_Workflow start Start: Precipitate observed in media q1 Is the final DMSO concentration < 0.1%? start->q1 a1_yes Try increasing final DMSO (up to 0.5% max). Run solvent control. q1->a1_yes Yes a2_no Lower the final This compound concentration. q1->a2_no No q2 Did increasing DMSO work? a1_yes->q2 q2->a2_no No end_success Problem Solved: Proceed with experiment q2->end_success Yes q3 Is precipitation still occurring? a2_no->q3 a3_yes Prepare fresh stock solution. Add stock to media slowly while vortexing. q3->a3_yes Yes q3->end_success No end_fail Consider formulation with surfactants (e.g., Tween-80). Requires validation. a3_yes->end_fail

References

Valopicitabine Resistance Mutation S282T Detection: A Technical Support Resource

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the detection of the valopicitabine resistance mutation S282T in the Hepatitis C Virus (HCV) NS5B polymerase.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it work?

This compound (formerly NM-283) is an orally bioavailable prodrug of 2'-C-methylcytidine (NM107).[1] Once administered, it is converted in the body to its active triphosphate form. This active metabolite acts as a nucleoside inhibitor of the HCV RNA-dependent RNA polymerase (NS5B), a crucial enzyme for viral replication.[1] By mimicking a natural nucleotide, it gets incorporated into the growing viral RNA chain and causes premature termination, thus inhibiting HCV replication.

Q2: What is the S282T mutation and why is it significant?

The S282T mutation is a substitution of the amino acid serine (S) with threonine (T) at position 282 of the HCV NS5B polymerase. This specific mutation has been identified as the signature mutation conferring resistance to this compound and other 2'-C-methylated nucleoside analogue inhibitors.[2][3] The S282T mutation reduces the efficiency of incorporation of the active drug metabolite by the viral polymerase, thereby allowing the virus to continue replicating in the presence of the drug.[2]

Q3: What is the clinical relevance of detecting the S282T mutation?

Detecting the S282T mutation is crucial for managing antiviral therapy in patients with chronic HCV. The presence of this mutation before or during treatment can predict a reduced response to this compound and similar nucleoside inhibitors. Therefore, identifying this resistance-associated substitution (RAS) can guide the selection of an effective direct-acting antiviral (DAA) regimen.

Q4: What are the primary methods for detecting the S282T mutation?

The primary methods for detecting the S282T mutation are genotypic assays that involve sequencing the HCV NS5B gene. The most common techniques are:

  • Reverse Transcription-Polymerase Chain Reaction (RT-PCR) followed by Sanger Sequencing: This is a traditional and widely used method to amplify the specific region of the NS5B gene and determine its nucleotide sequence.

  • Next-Generation Sequencing (NGS): NGS offers higher throughput and sensitivity, allowing for the detection of minority viral variants (quasispecies) that may harbor the S282T mutation at low frequencies.[4][5]

Q5: What is the recommended viral load for reliable S282T detection?

For reliable amplification and sequencing of the HCV target regions, a minimum serum HCV RNA viral load is required. While this can vary between assays, a general guideline is a viral load of at least 500 IU/mL, with some assays recommending ≥5000 IU/mL for optimal performance.[6][7] Low viral loads can lead to amplification failure or indeterminate results.[6]

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
RT-PCR Failure (No Amplicon) Low viral RNA titer in the sample.- Confirm the sample has a viral load >500 IU/mL.[6]- Consider concentrating the viral RNA from a larger plasma/serum volume.- Use a more sensitive RT-PCR kit or optimize reaction conditions.
RNA degradation.- Ensure proper sample collection, processing, and storage at -80°C.[8]- Use RNase inhibitors during RNA extraction.
PCR inhibitors in the extracted RNA.- Re-purify the RNA using a different method or a kit designed to remove inhibitors.- Dilute the RNA template to reduce inhibitor concentration.
Mismatches between primers and the viral template due to high HCV genetic diversity.- Use degenerate or pan-genotypic primers designed to amplify a broad range of HCV genotypes.[9]- If the genotype is known, use genotype-specific primers.
Poor Quality Sanger Sequencing Data Insufficient amount or purity of the PCR product.- Quantify the PCR product and ensure it meets the concentration requirements for sequencing.- Purify the PCR product using a reliable method to remove excess primers and dNTPs.[9]
Suboptimal sequencing primer design or concentration.- Verify the sequencing primer's specificity and melting temperature.- Use the recommended primer concentration for the sequencing reaction.
Presence of multiple viral variants (quasispecies).- Mixed peaks in the chromatogram may indicate the presence of different viral populations. Consider clonal sequencing or NGS for resolving these mixtures.
Indeterminate Genotype/Subtype Result Limitations of the genotyping assay.- Some assays may not accurately differentiate all subtypes.[6]- Sequencing of the NS5B region is considered a gold standard for accurate genotyping and can resolve indeterminate results from other methods.[10][11]
Mixed genotype infection.- Sanger sequencing may not be suitable for identifying mixed infections.[10] NGS is the preferred method in such cases.
S282T Mutation Not Detected in a Patient with Suspected Resistance The resistance is conferred by a different mutation.- While S282T is the primary resistance mutation for this compound, other mutations in NS5B might contribute to reduced susceptibility. Full gene sequencing might be necessary.
The S282T variant is present at a very low frequency (<15-20%).- Sanger sequencing has a detection limit of around 15-25% for minority variants.[12]- Use a more sensitive method like NGS to detect low-frequency mutations.[4][12]

Experimental Protocols

Protocol 1: RT-PCR and Sanger Sequencing of the HCV NS5B Region

This protocol provides a general framework. Specific reagents and conditions should be optimized in your laboratory.

1. RNA Extraction:

  • Extract viral RNA from 200-500 µL of patient plasma or serum using a commercial viral RNA extraction kit (e.g., QIAamp Viral RNA Mini Kit) according to the manufacturer's instructions.

  • Elute the RNA in an appropriate volume (e.g., 50 µL) of RNase-free water.

2. One-Step RT-PCR:

  • Prepare a master mix for the one-step RT-PCR. The reaction typically contains a buffer, dNTPs, reverse transcriptase, DNA polymerase, and forward and reverse primers.

  • An example of primer sequences for the NS5B region is provided in the table below.

  • Add 5-10 µL of the extracted RNA to the master mix for a final reaction volume of 25-50 µL.

  • Perform the RT-PCR with the following example cycling conditions:

    • Reverse Transcription: 50°C for 30 minutes

    • Initial Denaturation: 95°C for 15 minutes

    • PCR Cycling (40 cycles):

      • Denaturation: 94°C for 30 seconds

      • Annealing: 55°C for 30 seconds

      • Extension: 72°C for 1 minute

    • Final Extension: 72°C for 10 minutes

3. PCR Product Verification and Purification:

  • Analyze the PCR product by agarose gel electrophoresis to confirm the amplification of a band of the expected size.

  • Purify the PCR product from the reaction mixture using a PCR purification kit or enzymatic cleanup to remove primers and dNTPs.

4. Sanger Sequencing:

  • Set up cycle sequencing reactions using the purified PCR product as a template, a sequencing primer (either the forward or reverse PCR primer), and a BigDye™ Terminator Cycle Sequencing Kit.

  • Purify the sequencing reaction products.

  • Analyze the products on an automated capillary electrophoresis sequencer (e.g., ABI 3130 Genetic Analyzer).

5. Sequence Analysis:

  • Assemble and edit the raw sequence data.

  • Align the obtained sequence with a reference HCV NS5B sequence (e.g., from GenBank) to identify any nucleotide changes.

  • Translate the nucleotide sequence to the amino acid sequence to determine if the S282T mutation is present.

Quantitative Data for RT-PCR and Sequencing
Parameter HCV NS5B Gene
Target Gene Non-structural protein 5B (NS5B)
Codon of Interest 282
Amino Acid Change Serine (S) to Threonine (T)
Example Forward Primer (HCV-NS5B-F) 5'-CNTAYGGITTCCARTACTCICC-3'[8]
Example Reverse Primer (HCV-NS5B-R) 5'-GAGGARCAIGATGTTATIARCTC-3'[8]
Expected Amplicon Size Varies depending on primers, typically 300-500 bp
Sanger Sequencing Detection Limit ~15-25% for minority variants[12]
NGS Detection Limit As low as 1% for minority variants[4]

Visualizations

Experimental Workflow for S282T Detection

experimental_workflow cluster_sample_prep Sample Preparation cluster_amplification Amplification cluster_sequencing Sequencing & Analysis cluster_result Result PatientSample Patient Plasma/Serum RNA_Extraction Viral RNA Extraction PatientSample->RNA_Extraction RT_PCR RT-PCR of NS5B Region RNA_Extraction->RT_PCR Sanger Sanger Sequencing RT_PCR->Sanger NGS Next-Generation Sequencing RT_PCR->NGS Analysis Sequence Data Analysis Sanger->Analysis NGS->Analysis Result S282T Mutation Status (Present or Absent) Analysis->Result

Caption: Workflow for the detection of the HCV NS5B S282T mutation.

This compound Mechanism of Action and Resistance

valopicitabine_mechanism cluster_drug_activation Drug Activation in Hepatocyte cluster_viral_replication HCV Replication cluster_resistance Resistance Mechanism This compound This compound (Prodrug) ActiveMetabolite 2'-C-methylcytidine triphosphate (Active Drug) This compound->ActiveMetabolite Cellular Kinases Replication Viral RNA Synthesis ActiveMetabolite->Replication Incorporation & Chain Termination NS5B_S282T S282T Mutant NS5B Polymerase ActiveMetabolite->NS5B_S282T HCV_RNA HCV RNA Genome NS5B_WT Wild-Type NS5B Polymerase HCV_RNA->NS5B_WT NS5B_WT->Replication Reduced_Incorporation Reduced Incorporation of Active Drug NS5B_S282T->Reduced_Incorporation Continued_Replication Continued Viral Replication Reduced_Incorporation->Continued_Replication

Caption: Mechanism of this compound action and S282T resistance.

Troubleshooting Logic for RT-PCR Failure

troubleshooting_pcr Start RT-PCR Failure: No Amplicon CheckViralLoad Viral Load > 500 IU/mL? Start->CheckViralLoad CheckRNAQuality Good RNA Quality? CheckViralLoad->CheckRNAQuality Yes Solution_ViralLoad Concentrate RNA or request new sample CheckViralLoad->Solution_ViralLoad No CheckInhibitors PCR Inhibitors Present? CheckRNAQuality->CheckInhibitors Yes Solution_RNAQuality Re-extract RNA with care for degradation CheckRNAQuality->Solution_RNAQuality No CheckPrimers Primer Mismatch? CheckInhibitors->CheckPrimers No Solution_Inhibitors Re-purify or dilute RNA CheckInhibitors->Solution_Inhibitors Yes Solution_Primers Use pan-genotypic or optimized primers CheckPrimers->Solution_Primers Yes Success Successful Amplification Solution_ViralLoad->Success Solution_RNAQuality->Success Solution_Inhibitors->Success Solution_Primers->Success

Caption: Decision tree for troubleshooting RT-PCR amplification failure.

References

Impact of serum proteins on Valopicitabine activity in vitro

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing Valopicitabine in in vitro experiments. A key focus is understanding and mitigating the potential impact of serum proteins on the compound's antiviral activity.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound (formerly known as NM-283) is an orally bioavailable prodrug of the potent anti-Hepatitis C Virus (HCV) agent, 2'-C-methylcytidine.[1][2] As a nucleoside analog, its active form, 2'-C-methylcytidine triphosphate, acts as an inhibitor of the HCV NS5B RNA-dependent RNA polymerase.[1][2][3] Incorporation of the active metabolite into the growing viral RNA chain leads to chain termination, thus inhibiting viral replication.[2]

Q2: Why am I observing a higher EC50/IC50 for this compound in my cell-based assays compared to published values?

A2: A common reason for observing a higher than expected EC50 or IC50 value is the presence of serum proteins in your cell culture medium. Many antiviral compounds, particularly lipophilic ones, can bind to serum proteins like human serum albumin (HSA) and alpha-1-acid glycoprotein (AAG).[4][5] This binding sequesters the drug, reducing its free concentration available to enter the cells and exert its antiviral effect. The result is an apparent decrease in potency. It is crucial to consider the protein concentration in your assay conditions when comparing results.

Q3: How do serum proteins like HSA and AAG affect this compound's activity?

A3: Serum proteins can significantly impact the in vitro activity of drugs. Only the unbound fraction of a drug is generally considered to be pharmacologically active and available for cellular uptake and target engagement.[5] Therefore, if this compound or its active metabolite binds to HSA or AAG, the effective concentration of the drug at the site of action within the cell is reduced. This necessitates a higher total drug concentration to achieve the same level of antiviral activity, leading to an increased EC50/IC50 value. The extent of this effect is dependent on the binding affinity of the drug for the specific serum protein and the concentration of that protein in the assay medium.[4]

Q4: What are the typical concentrations of HSA and AAG in human plasma, and how should this inform my in vitro experiments?

A4: In healthy individuals, the physiological concentration of HSA is approximately 35-50 g/L, while AAG is present at a much lower concentration of 0.5-1.0 g/L. However, AAG is an acute-phase protein, and its concentration can increase significantly during inflammation or infection.[5] When designing in vitro experiments, it is important to consider these physiological concentrations. If your research goal is to mimic the in vivo environment, you may need to supplement your culture medium with purified HSA and AAG at these levels.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
High variability in EC50/IC50 values between experiments. Inconsistent serum protein concentration in the culture medium (e.g., lot-to-lot variability of fetal bovine serum).1. Use a single, pre-tested lot of serum for the entire set of experiments. 2. Consider using serum-free medium or medium supplemented with a defined concentration of purified human serum albumin (HSA) and/or alpha-1-acid glycoprotein (AAG) to ensure consistency.
This compound appears less potent than expected in a standard HCV replicon assay. Binding of this compound or its active metabolite (2'-C-methylcytidine) to serum proteins in the culture medium, reducing the free drug concentration.1. Determine the EC50 of this compound in the absence and presence of physiological concentrations of purified HSA and AAG. This will quantify the impact of protein binding. 2. Refer to the experimental protocol below for a detailed method to assess this effect.
Unexpected cytotoxicity observed at higher concentrations of this compound. The presence of serum proteins might necessitate using higher total drug concentrations to achieve the desired antiviral effect, which could approach cytotoxic levels.1. Perform a cytotoxicity assay (e.g., MTS or CellTiter-Glo) in parallel with your antiviral assay, under the same conditions (including serum protein concentrations). 2. Determine the CC50 (50% cytotoxic concentration) and calculate the selectivity index (SI = CC50/EC50) to ensure the observed antiviral effect is not due to cell death.
Difficulty in reproducing published data. Differences in experimental conditions, particularly the type and percentage of serum used in the culture medium.1. Carefully review the materials and methods section of the publication to match the experimental setup as closely as possible. 2. If the serum type/concentration is not specified, it may be necessary to test a range of conditions to determine the cause of the discrepancy.

Quantitative Data Summary

The following table summarizes hypothetical data on the effect of human serum albumin (HSA) and alpha-1-acid glycoprotein (AAG) on the in vitro anti-HCV activity of 2'-C-methylcytidine, the active metabolite of this compound. Note: These are illustrative values as specific experimental data for this compound binding to these proteins is not publicly available. These values are based on effects observed with other antiviral drugs.

CompoundProteinProtein Concentration (mg/mL)EC50 (µM)Fold Shift in EC50
2'-C-methylcytidineNone00.51.0
2'-C-methylcytidineHSA402.55.0
2'-C-methylcytidineAAG11.02.0
2'-C-methylcytidineHSA + AAG40 + 13.06.0

Experimental Protocols

Protocol 1: Determination of the Effect of Serum Proteins on the Anti-HCV Activity of this compound in a Replicon Assay

This protocol describes how to assess the impact of HSA and AAG on the potency of this compound using an HCV subgenomic replicon cell line.

Materials:

  • HCV replicon-containing human hepatoma cell line (e.g., Huh-7 based)

  • Complete cell culture medium (e.g., DMEM with 10% FBS, penicillin/streptomycin)

  • This compound

  • Purified Human Serum Albumin (HSA), fatty acid-free

  • Purified Human Alpha-1-Acid Glycoprotein (AAG)

  • 96-well cell culture plates

  • Reagents for quantifying HCV replication (e.g., Luciferase assay kit if the replicon expresses luciferase, or reagents for RT-qPCR)

  • Reagents for assessing cell viability (e.g., MTS or similar)

Procedure:

  • Cell Seeding: Seed the HCV replicon cells in a 96-well plate at a density that will result in 80-90% confluency after 72 hours. Incubate at 37°C in a 5% CO2 incubator.

  • Compound and Protein Preparation:

    • Prepare a stock solution of this compound in DMSO.

    • Prepare stock solutions of HSA and AAG in serum-free medium at concentrations that, when added to the wells, will yield the desired final physiological concentrations (e.g., 40 mg/mL for HSA and 1 mg/mL for AAG).

    • Prepare serial dilutions of this compound in four different media formulations:

      • a) Serum-free medium (control)

      • b) Medium with 40 mg/mL HSA

      • c) Medium with 1 mg/mL AAG

      • d) Medium with 40 mg/mL HSA and 1 mg/mL AAG

  • Treatment: After 24 hours of cell seeding, remove the existing medium and add 100 µL of the prepared this compound dilutions (in the different media formulations) to the respective wells. Include a 'no drug' control for each medium formulation.

  • Incubation: Incubate the plates for 72 hours at 37°C in a 5% CO2 incubator.

  • Quantification of HCV Replication:

    • Luciferase Assay: If using a luciferase-expressing replicon, lyse the cells and measure luciferase activity according to the manufacturer's instructions.

    • RT-qPCR: If quantifying HCV RNA, extract total RNA from the cells and perform quantitative reverse transcription PCR.

  • Cell Viability Assay: In a parallel plate, perform a cell viability assay (e.g., MTS) to determine the cytotoxicity of this compound under each condition.

  • Data Analysis:

    • Normalize the replication signal (luciferase or RNA levels) to the 'no drug' control for each medium condition.

    • Plot the normalized replication against the log of this compound concentration and fit a dose-response curve to determine the EC50 for each condition.

    • Calculate the fold shift in EC50 in the presence of serum proteins compared to the serum-free control.

Visualizations

Valopicitabine_Mechanism_of_Action cluster_replication This compound This compound (Prodrug) CMetC 2'-C-methylcytidine This compound->CMetC Cellular Esterases CMetC_MP 2'-C-methylcytidine Monophosphate CMetC->CMetC_MP Cellular Kinases CMetC_DP 2'-C-methylcytidine Diphosphate CMetC_MP->CMetC_DP CMetC_TP 2'-C-methylcytidine Triphosphate (Active Form) CMetC_DP->CMetC_TP HCV_Polymerase HCV NS5B RNA Polymerase CMetC_TP->HCV_Polymerase Inhibition RNA_Elongation Viral RNA Elongation Chain_Termination Chain Termination HCV_Polymerase->Chain_Termination RNA_Elongation->Chain_Termination Blocks

Caption: this compound's intracellular activation pathway.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Seed_Cells Seed HCV Replicon Cells Prep_Compounds Prepare this compound Dilutions +/- HSA and AAG Treat_Cells Treat Cells Prep_Compounds->Treat_Cells Incubate Incubate for 72h Treat_Cells->Incubate Measure_Replication Quantify HCV Replication (Luciferase or RT-qPCR) Incubate->Measure_Replication Measure_Viability Assess Cell Viability (MTS Assay) Incubate->Measure_Viability Calculate_EC50 Calculate EC50 and Fold Shift Measure_Replication->Calculate_EC50 Measure_Viability->Calculate_EC50 Logical_Relationship Serum_Protein Increased Serum Protein Concentration Drug_Binding Increased Drug-Protein Binding Serum_Protein->Drug_Binding Free_Drug Decreased Free Drug Concentration Drug_Binding->Free_Drug Antiviral_Activity Decreased In Vitro Antiviral Activity Free_Drug->Antiviral_Activity EC50 Increased EC50/IC50 Antiviral_Activity->EC50

References

Technical Support Center: Valopicitabine Cytotoxicity Mitigation

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address Valopicitabine-induced cytotoxicity in experimental settings.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound and how does it relate to cytotoxicity?

This compound (NM-283) is a prodrug that is converted in the body to its active form, 2'-C-methylcytidine triphosphate.[1] It acts as an inhibitor of the RNA-dependent RNA polymerase (RdRp), which is essential for the replication of RNA viruses like the Hepatitis C virus (HCV).[1][2] While this inhibition is intended to be specific to the viral polymerase, off-target effects on host cellular polymerases can lead to cytotoxicity.[3][4]

Q2: What are the potential off-target effects of this compound that can lead to cytotoxicity?

As a nucleoside analog, this compound's active metabolite can potentially be recognized by host cell polymerases, such as mitochondrial RNA polymerase (PolRMT), leading to the inhibition of mitochondrial protein synthesis and a decrease in mitochondrial oxygen consumption.[5] This interference with mitochondrial function is a known cause of toxicity for some nucleoside reverse transcriptase inhibitors (NRTIs).[5][6]

Q3: How can I assess this compound-induced cytotoxicity in my cell cultures?

Several in vitro assays can be used to quantify cytotoxicity.[7][8] The choice of assay depends on the specific cytotoxic mechanism being investigated. Common methods include:

  • Metabolic Activity Assays: MTT, XTT, and MTS assays measure the metabolic activity of cells, which is often correlated with cell viability.[8][9]

  • Cell Membrane Integrity Assays: Lactate dehydrogenase (LDH) release assays and vital dye exclusion assays (e.g., Trypan Blue, Propidium Iodide) detect damage to the cell membrane.[7][8][10]

  • Apoptosis Assays: Flow cytometry-based assays using markers like Annexin V can identify and quantify apoptotic cells. Caspase activity assays can measure the activation of key proteins in the apoptotic cascade.[11][12]

Q4: Are there specific cell lines that are more sensitive to this compound-induced cytotoxicity?

Sensitivity to nucleoside analog-induced mitochondrial toxicity can vary between cell lines. For instance, some studies have shown that the PC-3 prostate cell line can be significantly more sensitive to mitochondrial toxins than the commonly used HepG2 liver cell line.[5] It is advisable to test multiple cell lines relevant to the research context to determine their relative sensitivity.

Troubleshooting Guides

Issue 1: High levels of cytotoxicity observed even at low concentrations of this compound.
Possible Cause Troubleshooting Step
High sensitivity of the cell line Test a panel of different cell lines to identify one with a more suitable sensitivity range. Consider using a cell line with known resistance or lower expression of transporters involved in drug uptake.
Off-target effects on mitochondria Co-incubate cells with antioxidants such as N-acetylcysteine (NAC) or MitoQ to mitigate mitochondrial reactive oxygen species (ROS) production. Assess mitochondrial function directly using assays for oxygen consumption or ATP production.[13][14]
Incorrect drug concentration Verify the stock solution concentration and perform a fresh serial dilution. Ensure proper mixing of the drug in the culture medium.
Contamination of cell culture Check for signs of bacterial or mycoplasma contamination, which can exacerbate cytotoxicity.
Issue 2: Inconsistent results in cytotoxicity assays.
Possible Cause Troubleshooting Step
Variability in cell seeding density Ensure a consistent number of cells are seeded in each well. High cell density can lead to a higher signal in some assays.[10]
Uneven drug distribution Gently mix the plate after adding this compound to ensure uniform distribution in each well. Avoid forceful pipetting which can damage cells.[10]
Issues with the assay reagent Check the expiration date and storage conditions of the assay reagents. Prepare fresh reagents if necessary.
Bubbles in the wells Inspect plates for bubbles before reading, as they can interfere with absorbance or fluorescence measurements.[10]
Issue 3: Difficulty in determining the primary mechanism of cell death (apoptosis vs. necrosis).
Possible Cause Troubleshooting Step
Using a single cytotoxicity assay Employ a multi-assay approach. For example, combine a metabolic assay (MTT) with a membrane integrity assay (LDH release) and an apoptosis assay (Annexin V/PI staining) to get a more complete picture.[8]
Incorrect timing of the assay Perform a time-course experiment to capture the onset of different cell death mechanisms. Apoptosis is an earlier event, while secondary necrosis can occur later.
Overlapping signaling pathways Analyze key markers of both apoptosis (e.g., caspase-3, -8, -9 activation) and necrosis (e.g., RIPK1, MLKL activation) using western blotting or specific activity assays.[11]

Experimental Protocols

Protocol 1: MTT Assay for Cellular Viability

This protocol is adapted from standard methodologies for assessing cell viability based on metabolic activity.[9]

Materials:

  • 96-well cell culture plates

  • This compound stock solution

  • Complete cell culture medium

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Prepare serial dilutions of this compound in complete culture medium.

  • Remove the old medium from the wells and add the medium containing different concentrations of this compound. Include untreated control wells.

  • Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).

  • Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.

  • Carefully remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.

  • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the untreated control.

Protocol 2: Flow Cytometry for Apoptosis Detection (Annexin V/PI Staining)

This protocol outlines a common method for distinguishing between viable, apoptotic, and necrotic cells.

Materials:

  • 6-well cell culture plates

  • This compound stock solution

  • Complete cell culture medium

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates and treat with desired concentrations of this compound for the chosen duration.

  • Harvest the cells by trypsinization and collect both adherent and floating cells.

  • Wash the cells twice with cold PBS.

  • Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the cells by flow cytometry within one hour.

    • Viable cells: Annexin V-negative and PI-negative

    • Early apoptotic cells: Annexin V-positive and PI-negative

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive

Visualizations

Valopicitabine_Mechanism_of_Action cluster_cell Host Cell cluster_nucleus Nucleus cluster_mitochondrion Mitochondrion cluster_virus HCV Replication This compound This compound Active_Metabolite 2'-C-methylcytidine triphosphate This compound->Active_Metabolite Metabolic activation Host_Polymerases Host DNA/RNA Polymerases Active_Metabolite->Host_Polymerases Potential Inhibition (Off-target) PolRMT Mitochondrial RNA Polymerase (PolRMT) Active_Metabolite->PolRMT Inhibition (Off-target) Viral_RdRp Viral RNA-dependent RNA Polymerase (RdRp) Active_Metabolite->Viral_RdRp Inhibition (On-target) Cell_Viability Cell_Viability Host_Polymerases->Cell_Viability Essential for Cytotoxicity Cytotoxicity Host_Polymerases->Cytotoxicity Leads to Mito_Protein_Syn Mitochondrial Protein Synthesis PolRMT->Mito_Protein_Syn ETC Electron Transport Chain (ETC) Mito_Protein_Syn->ETC ATP_Production ATP Production ETC->ATP_Production ATP_Production->Cell_Viability Maintains ATP_Production->Cytotoxicity Leads to Viral_Replication Viral Replication Viral_RdRp->Viral_Replication

Caption: Mechanism of this compound action and cytotoxicity.

Cytotoxicity_Troubleshooting_Workflow Start High Cytotoxicity Observed Check_Concentration Verify Drug Concentration Start->Check_Concentration Check_Concentration->Start Concentration Incorrect Check_Cell_Line Assess Cell Line Sensitivity Check_Concentration->Check_Cell_Line Concentration Correct Check_Cell_Line->Start Switch Cell Line Investigate_Mechanism Investigate Mechanism of Cytotoxicity Check_Cell_Line->Investigate_Mechanism Cell Line Appropriate Apoptosis_vs_Necrosis Distinguish Apoptosis vs. Necrosis Investigate_Mechanism->Apoptosis_vs_Necrosis Mitochondrial_Toxicity Assess Mitochondrial Function Investigate_Mechanism->Mitochondrial_Toxicity Implement_Mitigation Implement Mitigation Strategy Apoptosis_vs_Necrosis->Implement_Mitigation Mitochondrial_Toxicity->Implement_Mitigation End Optimized Experiment Implement_Mitigation->End

Caption: Troubleshooting workflow for high cytotoxicity.

Apoptosis_Signaling_Pathways cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway This compound This compound Mitochondrion Mitochondrion This compound->Mitochondrion Potential Stress Death_Receptors Death Receptors (e.g., Fas, TNFR1) Caspase8 Caspase-8 Death_Receptors->Caspase8 Caspase3 Caspase-3 (Executioner Caspase) Caspase8->Caspase3 Cytochrome_c Cytochrome c release Mitochondrion->Cytochrome_c Caspase9 Caspase-9 Cytochrome_c->Caspase9 Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Potential apoptosis signaling pathways.

References

Validation & Comparative

Valopicitabine vs. Sofosbuvir: A Comparative Guide to HCV NS5B Polymerase Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed, objective comparison of the mechanistic properties of two prominent nucleoside analog inhibitors of the Hepatitis C Virus (HCV) NS5B polymerase: Valopicitabine and Sofosbuvir. The information presented is supported by experimental data to aid in research and drug development endeavors.

Mechanism of Action: A Tale of Two Prodrugs

Both this compound and Sofosbuvir are prodrugs, meaning they are administered in an inactive form and are metabolized within the body to their active antiviral compounds. Their shared target is the HCV NS5B RNA-dependent RNA polymerase, a critical enzyme for the replication of the viral genome. By interfering with this enzyme's function, both drugs effectively halt viral replication.

This compound , a prodrug of 2'-C-methylcytidine, is converted in vivo to its active triphosphate form, 2'-C-methylcytidine triphosphate. This active metabolite then acts as a competitive inhibitor of the NS5B polymerase.

Sofosbuvir is a prodrug of a uridine nucleotide analog. It is metabolized to its active triphosphate form, GS-461203 (2'-deoxy-2'-α-fluoro-β-C-methyluridine-5'-triphosphate). This active metabolite also inhibits the NS5B polymerase.

The core mechanism for both active compounds is chain termination . After incorporation into the nascent viral RNA strand by the NS5B polymerase, the presence of the 2'-C-methyl group on the ribose sugar of 2'-C-methylcytidine triphosphate and the 2'-fluoro and 2'-C-methyl groups on the ribose sugar of GS-461203 prevents the addition of the next nucleotide, thereby terminating the elongation of the viral RNA chain.

The metabolic activation pathway for Sofosbuvir is a multi-step process involving hydrolysis of a carboxylate ester, cleavage of a phosphoramidate by the enzyme HINT1, and subsequent phosphorylations to yield the active triphosphate GS-461203.

G cluster_this compound This compound Activation cluster_sofosbuvir Sofosbuvir Activation cluster_target Mechanism of Action This compound This compound (Prodrug) Two_C_methylcytidine 2'-C-methylcytidine This compound->Two_C_methylcytidine Metabolism Two_C_methylcytidine_TP 2'-C-methylcytidine triphosphate (Active Form) Two_C_methylcytidine->Two_C_methylcytidine_TP Phosphorylation NS5B HCV NS5B Polymerase Two_C_methylcytidine_TP->NS5B Inhibition Sofosbuvir Sofosbuvir (Prodrug) GS_461203 GS-461203 (Active Form) Sofosbuvir->GS_461203 Intracellular Metabolism GS_461203->NS5B Inhibition RNA_elongation Viral RNA Elongation NS5B->RNA_elongation Chain_termination Chain Termination RNA_elongation->Chain_termination

Figure 1. Metabolic activation and mechanism of action of this compound and Sofosbuvir.

Quantitative Comparison of Inhibitory Activity

The following table summarizes the available quantitative data on the inhibitory potency of the active metabolites of this compound and Sofosbuvir against the HCV NS5B polymerase and in cell-based replicon assays. It is important to note that direct comparative studies under identical conditions are limited, and thus, these values should be interpreted with consideration of the different experimental setups.

ParameterThis compound (Active Metabolite)Sofosbuvir (Active Metabolite)HCV Genotype(s)Reference(s)
Ki (NS5B Polymerase) 1.6 µM (as 2'-C-methylcytidine triphosphate)Not directly reported in searched articlesWild-type
IC50 (NS5B Polymerase) Not directly reported in searched articles0.7 - 2.6 µM (as GS-461203)1b, 2a, 3a, 4a
EC50 (Replicon Assay) Not directly reported in searched articles14 - 110 nM (as Sofosbuvir)1a, 1b, 2a, 3a, 4a
EC50 (Replicon Assay) Not directly reported in searched articles29 - 102 nM (against clinical isolates)1a, 1b, 2, 3a

Experimental Protocols

HCV Replicon Assay for EC50 Determination

The 50% effective concentration (EC50) of an antiviral compound is determined using an HCV replicon assay. This cell-based assay measures the ability of a compound to inhibit HCV RNA replication.

Principle: HCV subgenomic replicons are RNA molecules that can replicate autonomously within a human hepatoma cell line (e.g., Huh-7). These replicons often contain a reporter gene, such as luciferase, which allows for the quantification of viral replication. A decrease in the reporter signal in the presence of the test compound indicates inhibition of HCV replication.

Detailed Methodology:

  • Cell Culture: Huh-7 cells harboring a stable HCV subgenomic replicon (e.g., genotype 1b with a Renilla luciferase reporter) are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum, non-essential amino acids, penicillin, and streptomycin.

  • Compound Preparation: The test compound (this compound or Sofosbuvir) is serially diluted in dimethyl sulfoxide (DMSO) to create a range of concentrations.

  • Assay Procedure:

    • Replicon-containing cells are seeded into 384-well plates.

    • After cell attachment, the diluted compounds are added to the wells. A negative control (DMSO vehicle) and a positive control (a known potent HCV inhibitor) are included.

    • The plates are incubated for 72 hours at 37°C in a 5% CO2 atmosphere.

  • Data Acquisition:

    • After incubation, the cells are lysed, and the luciferase activity is measured using a luminometer.

    • In parallel, a cytotoxicity assay (e.g., using calcein AM) is performed to determine the 50% cytotoxic concentration (CC50) and ensure that the observed antiviral activity is not due to cell death.

  • Data Analysis:

    • The luciferase signal is normalized to the negative control (100% replication) and the positive control (0% replication).

    • The EC50 value is calculated by fitting the dose-response data to a four-parameter logistic curve using appropriate software. The EC50 represents the concentration of the compound that inhibits 50% of HCV replicon replication.

G cluster_workflow HCV Replicon Assay Workflow start Start cell_seeding Seed Huh-7 cells with HCV replicon start->cell_seeding compound_addition Add serially diluted compounds cell_seeding->compound_addition incubation Incubate for 72h compound_addition->incubation luciferase_assay Perform Luciferase Assay (Measures Replication) incubation->luciferase_assay cytotoxicity_assay Perform Cytotoxicity Assay (Measures Cell Viability) incubation->cytotoxicity_assay data_analysis Data Analysis luciferase_assay->data_analysis cytotoxicity_assay->data_analysis end End data_analysis->end

Figure 2. Experimental workflow for an HCV replicon assay.

Conclusion

Valopicitabine and Interferon Combination Therapy: A Comparative Guide for Hepatitis C Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of valopicitabine in combination with pegylated interferon alfa-2a for the treatment of chronic Hepatitis C Virus (HCV) infection, primarily in treatment-naive patients with genotype 1. The data presented is based on Phase II clinical trial results and is compared against the then-standard-of-care, pegylated interferon alfa-2a plus ribavirin. Due to the discontinuation of this compound's development, primarily due to gastrointestinal side effects, extensive Phase III data and comparisons with modern direct-acting antivirals (DAAs) are unavailable.

Executive Summary

This compound (formerly NM283) is a prodrug of 2'-C-methylcytidine, a nucleoside analog that inhibits the HCV NS5B RNA-dependent RNA polymerase.[1][2] Early clinical trials explored its efficacy in combination with pegylated interferon alfa-2a, with and without ribavirin. The combination showed promising antiviral activity, with rapid reductions in HCV RNA levels. However, the development was halted, and it did not proceed to widespread clinical use. This guide summarizes the available efficacy and safety data from key clinical trials and provides a detailed look at the experimental methodologies and underlying biological pathways.

Efficacy Comparison

The following tables summarize the virologic response rates observed in Phase II clinical trials of this compound combination therapy compared to the standard of care at the time.

Table 1: Virologic Response in Treatment-Naive HCV Genotype 1 Patients

Treatment RegimenStudyNEnd of Treatment Response (ETR)Sustained Virologic Response (SVR)
This compound (200 mg/day) + Peg-IFNα-2aNM283-006 (Phase IIb)3468% (at 24 weeks)Data not available
This compound (200 mg/day) + Peg-IFNα-2a + RibavirinPhase II3972% (HCV RNA <20 copies/mL at 12 weeks)Data not available
Peg-IFNα-2a + Ribavirin (Standard of Care)Various>1000~42-52%~42-52%[3][4]

Note: SVR data for this compound combination therapies are limited due to the early termination of its development.

Table 2: HCV RNA Reduction in Treatment-Naive HCV Genotype 1 Patients

Treatment RegimenStudyDurationMean HCV RNA Reduction (log10 IU/mL)
This compound + Peg-IFNα-2aPhase II24 weeks-3.01
This compound MonotherapyPhase II24 weeks-0.87

Experimental Protocols

Detailed protocols for the this compound clinical trials are not fully publicly available. The following methodologies are synthesized from published trial summaries and clinical trial registry information.

This compound + Peg-Interferon alfa-2a (NM283-006 Trial)
  • Study Design: A Phase IIb, multicenter, randomized, partially blinded, active-controlled study.[5]

  • Patient Population: Treatment-naive adult patients with chronic HCV genotype 1 infection. Key inclusion criteria included a baseline HCV RNA of ≥5 log10 IU/mL and an ALT level >1.0 x ULN and <5 x ULN.[3]

  • Treatment Arms:

    • This compound (200 mg, 400 mg, or 800 mg once daily) in combination with pegylated interferon alfa-2a (180 µg once weekly).

    • Some studies also included arms with this compound, pegylated interferon alfa-2a, and weight-based ribavirin.[5]

  • Primary Endpoints:

    • Safety and tolerability of the combination regimens.

    • Antiviral efficacy, measured by the proportion of patients with undetectable HCV RNA at various time points.

  • Virologic Assessment: Serum HCV RNA levels were measured at baseline and at regular intervals during and after treatment using a quantitative RT-PCR assay.

Pegylated Interferon alfa-2a + Ribavirin (Standard of Care Comparator)
  • Study Design: Numerous large-scale, multicenter, randomized, controlled trials.[3][6][7]

  • Patient Population: Treatment-naive adult patients with chronic HCV infection (various genotypes).

  • Treatment Regimen:

    • Pegylated interferon alfa-2a administered subcutaneously at a dose of 180 µg once weekly.[6]

    • Oral ribavirin administered twice daily, with the dose adjusted based on body weight (typically 1000-1200 mg/day for genotype 1).[7]

  • Treatment Duration: For HCV genotype 1, the standard treatment duration was 48 weeks.[3][7]

  • Primary Endpoint: Sustained Virologic Response (SVR), defined as undetectable HCV RNA 24 weeks after the completion of therapy.[3]

Mechanism of Action & Signaling Pathways

This compound: Inhibition of HCV NS5B Polymerase

This compound is a prodrug that is converted in the body to its active form, 2'-C-methylcytidine triphosphate. This active metabolite acts as a nucleoside analog inhibitor of the HCV NS5B RNA-dependent RNA polymerase. By incorporating into the growing viral RNA chain, it causes premature chain termination, thus halting viral replication.[1][2]

This compound This compound (Prodrug) Active_Metabolite 2'-C-methylcytidine triphosphate This compound->Active_Metabolite Metabolic Activation NS5B HCV NS5B RNA Polymerase Active_Metabolite->NS5B Incorporation RNA_Chain Nascent Viral RNA Chain NS5B->RNA_Chain Elongation Termination Chain Termination (Viral Replication Halted) NS5B->Termination

Caption: Mechanism of action of this compound.

Interferon: JAK-STAT Signaling Pathway

Pegylated interferon alfa-2a binds to the type I interferon receptor on the surface of hepatocytes. This binding activates the Janus kinase (JAK)-signal transducer and activator of transcription (STAT) pathway. Activated STAT proteins translocate to the nucleus and induce the expression of hundreds of interferon-stimulated genes (ISGs), which have antiviral, antiproliferative, and immunomodulatory effects.[8][9][10]

Interferon Pegylated Interferon alfa-2a Receptor IFN Receptor Interferon->Receptor JAK JAK1 / TYK2 (Phosphorylation) Receptor->JAK STAT STAT1 / STAT2 (Phosphorylation) JAK->STAT ISGF3 ISGF3 Complex (STAT1/STAT2/IRF9) STAT->ISGF3 Complex Formation Nucleus Nucleus ISGF3->Nucleus ISRE ISRE (DNA Binding) ISG Interferon-Stimulated Genes (ISGs) ISRE->ISG Transcription Antiviral Antiviral State ISG->Antiviral

Caption: Interferon-alpha JAK-STAT signaling pathway.

Conclusion

The combination of this compound with pegylated interferon demonstrated potent antiviral activity against HCV in early-phase clinical trials, with a higher proportion of patients achieving rapid and early virologic responses compared to the standard of care at the time. However, the development of this compound was ultimately halted due to gastrointestinal toxicity. While it did not become a therapeutic option, the study of this compound contributed to the understanding of targeting the HCV NS5B polymerase, a strategy that has been highly successful in the subsequent development of direct-acting antivirals that have revolutionized the treatment of Hepatitis C.

References

Valopicitabine versus other NS5B nucleoside inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide to Valopicitabine and Other NS5B Nucleoside Inhibitors for Hepatitis C Virus

Introduction

The Hepatitis C virus (HCV) remains a significant global health challenge. A crucial target for antiviral therapy is the NS5B RNA-dependent RNA polymerase (RdRp), an enzyme essential for the replication of the viral genome.[1][2][3] Nucleoside/nucleotide inhibitors (NIs) of NS5B act as chain terminators, directly halting viral RNA synthesis, making them a cornerstone of direct-acting antiviral (DAA) regimens.[4][5]

This compound (NM-283) was a promising oral prodrug of 2'-C-methylcytidine that advanced to Phase III clinical trials for HCV treatment.[6] Its development, however, was ultimately halted due to gastrointestinal toxicity.[7][8] This guide provides a comparative analysis of this compound against other key NS5B nucleoside inhibitors, most notably the highly successful Sofosbuvir, and others like Mericitabine, to provide researchers and drug development professionals with a clear, data-driven perspective on their respective profiles.

Mechanism of Action: NS5B Nucleoside Inhibitors

NS5B nucleoside inhibitors are prodrugs that, once inside the host cell, are metabolized into their active 5'-triphosphate form.[6][9] This active metabolite then mimics natural nucleotides and competes for the active site of the viral NS5B polymerase.[1][10] Upon incorporation into the nascent viral RNA strand, the modified sugar moiety of the inhibitor prevents the addition of the next nucleotide, thereby causing premature chain termination and stopping viral replication.[1][4]

References

Valopicitabine Demonstrates Favorable Cross-Resistance Profile Against Other Classes of HCV Direct-Acting Antivirals

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

[City, State] – [Date] – Valopicitabine, a nucleoside inhibitor of the hepatitis C virus (HCV) NS5B polymerase, exhibits a promising cross-resistance profile, maintaining its antiviral activity against HCV variants resistant to other major classes of direct-acting antivirals (DAAs), including NS3/4A protease inhibitors and NS5A inhibitors. This characteristic is critical for its potential use in combination therapies and for treatment-experienced patients.

This compound's mechanism of action, which involves the termination of the viral RNA chain elongation, is distinct from that of other DAA classes. This fundamental difference in antiviral strategy underlies its lack of cross-resistance. The primary resistance-associated substitution (RAS) for this compound is the S282T mutation in the NS5B polymerase. While this mutation confers resistance to this compound, it does not impact the efficacy of HCV protease or NS5A inhibitors.

In Vitro Evidence Supports Lack of Cross-Resistance

A key study demonstrated that this compound (NM283) is fully active against known HCV protease resistance mutations in vitro.[1] Further reinforcing this finding, research on the NS3 protease inhibitor TMC435 showed that replicons carrying resistance mutations to this protease inhibitor remained completely susceptible to NS5B polymerase inhibitors.[2] Similarly, HCV variants with resistance to the NS5A inhibitor daclatasvir were found to be fully sensitive to other classes of DAAs, including NS5B inhibitors.[3]

These findings collectively indicate that the genetic mutations conferring resistance to one class of HCV DAAs do not confer resistance to this compound, and vice-versa. This lack of overlapping resistance profiles is a significant advantage in the development of effective combination therapies, which are the cornerstone of modern HCV treatment. The ability to combine drugs with different resistance barriers can suppress the emergence of resistant viral populations and increase the likelihood of achieving a sustained virologic response (SVR).

Quantitative Analysis of Antiviral Activity

The following tables summarize the in vitro antiviral activity of this compound's active metabolite, 2'-C-methylcytidine, and its comparative activity against wild-type HCV and variants with resistance to other DAA classes.

Table 1: In Vitro Activity of 2'-C-methylcytidine against Wild-Type HCV

CompoundHCV GenotypeAssay TypeEC50 (µM)
2'-C-methylguanosine1bReplicon3.5[1]

Table 2: Cross-Resistance Profile of this compound (NM283) Against DAA-Resistant HCV Replicons

DAA Class of Resistant RepliconKey Resistance Mutation(s)This compound (NM283) ActivitySupporting Evidence
NS3/4A Protease InhibitorsA156S, D168V, D168AFully ActiveThe dominant VX-950-resistant mutant (A156S) remains sensitive to BILN 2061. The major BILN 2061-resistant mutants (D168V and D168A) are fully susceptible to VX-950, suggesting distinct resistance profiles.[4] Replicons with resistance to TMC435 remained fully susceptible to NS5B inhibitors.[2] The title of a study indicates this compound is fully active against known HCV protease resistance mutations.[1]
NS5A InhibitorsM28V, L31M, H58P (Genotype 1a); L28V, L31M, Q54H, Y93H (Genotype 1b)Fully ActiveDaclatasvir-resistant variants remained fully sensitive to other classes of DAAs such as HCV NS5B inhibitors.[3]
NS5B Non-Nucleoside Inhibitors (NNIs)V321I, M426L, Y448H, Y452HNo significant cross-resistance expectedThis compound is a nucleoside inhibitor (NI) targeting the active site, while NNIs bind to allosteric sites. Mutations conferring resistance to NNIs are generally not expected to affect the binding of NIs.

Experimental Protocols

The evaluation of this compound's cross-resistance profile relies on robust in vitro HCV replicon assays. The general methodology for these assays is as follows:

HCV Replicon Assay for Drug Susceptibility

Objective: To determine the concentration of an antiviral compound that inhibits 50% of HCV RNA replication (EC50) in a cell-based system.

Materials:

  • Huh-7 human hepatoma cells

  • HCV subgenomic replicon constructs (containing a reporter gene such as luciferase)

  • Cell culture medium and supplements

  • Antiviral compounds (e.g., 2'-C-methylcytidine)

  • Reagents for RNA transfection

  • Reagents for quantifying reporter gene activity (e.g., luciferase assay system)

  • Reagents for RNA extraction and quantitative RT-PCR

Procedure:

  • Cell Culture: Huh-7 cells are cultured in appropriate media and maintained in a CO2 incubator at 37°C.

  • Replicon Transfection: In vitro transcribed HCV replicon RNA is introduced into Huh-7 cells using electroporation or lipid-based transfection reagents.

  • Drug Treatment: Transfected cells are seeded into multi-well plates. After a brief incubation period to allow for cell adherence, the cells are treated with serial dilutions of the antiviral compound.

  • Incubation: The treated cells are incubated for a defined period (typically 48-72 hours) to allow for HCV replication and drug action.

  • Quantification of HCV Replication:

    • Reporter Gene Assay: If a reporter replicon is used, cells are lysed, and the activity of the reporter enzyme (e.g., luciferase) is measured. The light output is proportional to the level of HCV replication.

    • qRT-PCR: Total cellular RNA is extracted, and the level of HCV RNA is quantified using quantitative reverse transcription-polymerase chain reaction (qRT-PCR).

  • Data Analysis: The EC50 value is calculated by plotting the percentage of replication inhibition against the drug concentration and fitting the data to a dose-response curve.

Visualizing HCV Drug Action and Resistance

The following diagrams illustrate the HCV replication cycle with the targets of different DAA classes and the logical flow of a cross-resistance study.

HCV_Lifecycle_and_DAA_Targets cluster_cell Hepatocyte cluster_drugs DAA Targets Entry HCV Entry Uncoating Uncoating Entry->Uncoating Translation Translation & Polyprotein Processing Uncoating->Translation Replication RNA Replication Translation->Replication NS3_4A NS3/4A Protease Translation->NS3_4A Protease Inhibitors Assembly Virion Assembly Replication->Assembly NS5A NS5A Replication->NS5A NS5A Inhibitors NS5B NS5B Polymerase Replication->NS5B This compound (NI) & NNIs Release Release Assembly->Release Cross_Resistance_Workflow start Start: DAA-Resistant HCV Replicon protocol Experimental Protocol: HCV Replicon Assay start->protocol treatment Treat with this compound (NM283) protocol->treatment measure Measure HCV Replication (e.g., Luciferase Assay, qRT-PCR) treatment->measure calculate Calculate EC50 measure->calculate compare Compare EC50 to Wild-Type calculate->compare no_change No Significant Change in EC50: No Cross-Resistance compare->no_change True change Significant Increase in EC50: Cross-Resistance compare->change False

References

Synergistic Antiviral Effect of Valopicitabine and Pegylated Interferon in the Treatment of Chronic Hepatitis C: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the synergistic efficacy of Valopicitabine (NM283), a nucleoside analog inhibitor of the hepatitis C virus (HCV) NS5B polymerase, when used in combination with pegylated interferon alfa-2a. The data presented is compiled from clinical trial results in treatment-naive and treatment-experienced patients with chronic HCV infection, primarily genotype 1.

Efficacy of Combination Therapy

Clinical studies have demonstrated that the combination of this compound and pegylated interferon results in a significant reduction in HCV RNA levels, indicating a synergistic or additive antiviral effect.

Key Efficacy Data from a Phase IIb Study in Treatment-Naive Patients

A key Phase IIb clinical trial evaluated the efficacy of varying doses of this compound in combination with pegylated interferon alfa-2a over 24 weeks in treatment-naive patients with HCV genotype-1. The primary efficacy endpoint was the clearance of HCV RNA to undetectable levels.

Table 1: HCV RNA Clearance at Week 24 in Treatment-Naive Patients

Treatment GroupNumber of Patients with HCV RNA < 20 IU/mL at Week 24Percentage of Patients with HCV RNA < 20 IU/mL at Week 24
200 mg this compound + Peg-IFNData not individually specified, but similar across treatment arms68% (compares favorably to historical 53% with Peg-IFN/RBV)
Higher this compound Doses + Peg-IFNData not individually specified, but similar across treatment armsSimilar to the 200 mg arm

Note: Specific data for each high-dose arm was not detailed in the available summary. The 200 mg dose was identified as the preferred dose for future Phase III trials due to a better safety profile.

Efficacy in a Triple Combination Therapy Phase II Study

A separate Phase II study evaluated a triple combination therapy consisting of this compound, pegylated interferon, and ribavirin in treatment-naive HCV genotype-1 patients. This study highlighted consistently higher rates of HCV PCR-negativity compared to the standard of care (pegylated interferon and ribavirin) at all analyzed time points. Notably, 72% of patients who completed 12 weeks of the triple therapy achieved HCV PCR-negativity (serum HCV RNA levels below 20 copies/mL).

Safety and Tolerability Profile

The safety profile of the combination therapy was also assessed in these clinical trials. The most frequently reported adverse events were gastrointestinal in nature.

Table 2: Key Safety Findings in the Phase IIb Study of Treatment-Naive Patients

Adverse Event Category800 mg this compound Arms200 mg this compound Arm
Persistent Moderate/Severe GI Symptoms~20% of patientsLess frequent and less severe
Discontinuations due to AEs (mostly GI)17% (29/173) across all arms9% (3/34) from the 200 mg arm
Drug-Attributed Serious Adverse Events (SAEs)Mostly GI-related1 (non-GI)
Grade 3/4 Hemoglobin DecreasesNoneNone
Grade 3/4 Amylase/Lipase ElevationsSporadicNone

Experimental Protocols

While complete, detailed protocols for the cited studies are not publicly available, the following outlines the general methodologies based on clinical trial registrations and study summaries.

Study Design and Patient Population

The clinical trials were typically randomized, parallel-group studies. Key inclusion criteria for participants included a documented clinical history of chronic hepatitis C (primarily genotype 1) and compensated liver disease. Patients were either treatment-naive or had failed previous standard therapy, depending on the specific trial. Exclusion criteria commonly included pregnancy or breastfeeding, and co-infection with hepatitis B virus (HBV) or HIV.

Dosing Regimens
  • This compound (NM283): Administered orally, once daily, at doses ranging from 200 mg to 800 mg in dose-ranging studies.

  • Pegylated Interferon alfa-2a: Administered as a weekly subcutaneous injection, typically at a dose of 180 µg.

  • Ribavirin (in triple therapy): Administered orally, with weight-based dosing.

Efficacy and Safety Assessments
  • HCV RNA Quantification: Serum HCV RNA levels were quantified at baseline and at specified intervals throughout the treatment and follow-up periods. The primary efficacy endpoint was typically the proportion of patients with undetectable HCV RNA levels (e.g., <20 IU/mL) at a specific time point, such as week 24. The methodology for HCV RNA quantification generally involves real-time reverse transcription-polymerase chain reaction (RT-PCR) assays. Validation of these quantitative assays includes establishing precision, accuracy, linearity, and the limit of detection (LOD).

  • Safety Monitoring: Adverse events were monitored and recorded throughout the studies. Laboratory parameters, including hematology and blood chemistry, were regularly assessed to monitor for drug-related toxicities.

Mechanism of Action and Synergy

The synergistic effect of this compound and pegylated interferon stems from their distinct and complementary antiviral mechanisms.

dot

Synergistic_Antiviral_Action cluster_this compound This compound Pathway cluster_interferon Pegylated Interferon Pathway This compound This compound (Prodrug) NM107 NM107 (Active Form) This compound->NM107 Cellular Esterases Triphosphate NM107-Triphosphate NM107->Triphosphate Cellular Kinases NS5B HCV NS5B RNA Polymerase Triphosphate->NS5B Inhibits RNA_Replication HCV RNA Replication NS5B->RNA_Replication Catalyzes Inhibition_Node Synergistic Inhibition of HCV Replication RNA_Replication->Inhibition_Node PegIFN Pegylated Interferon-α IFNAR IFN-α Receptor (IFNAR) PegIFN->IFNAR Binds to JAK_STAT JAK-STAT Signaling Pathway IFNAR->JAK_STAT Activates ISGF3 ISGF3 Complex JAK_STAT->ISGF3 Forms ISRE Interferon-Stimulated Response Element (ISRE) ISGF3->ISRE Translocates to Nucleus & Binds to ISGs Interferon-Stimulated Genes (ISGs) ISRE->ISGs Induces Transcription Antiviral_State Cellular Antiviral State ISGs->Antiviral_State Antiviral_State->Inhibition_Node

Caption: Dual mechanisms of HCV inhibition by this compound and Pegylated Interferon.

This compound is a prodrug that is converted in the body to its active triphosphate form. This active metabolite acts as a non-obligate chain terminator by inhibiting the HCV NS5B RNA-dependent RNA polymerase, an enzyme essential for viral replication. Pegylated interferon-alpha, on the other hand, exerts its antiviral effect by binding to cell surface receptors and activating the JAK-STAT signaling pathway. This leads to the transcription of numerous interferon-stimulated genes (ISGs), which establish an antiviral state within the host cell, inhibiting viral replication through various mechanisms. The combination of direct inhibition of the viral polymerase by this compound and the host-mediated, broad-spectrum antiviral state induced by pegylated interferon results in a powerful, synergistic suppression of HCV.

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